Product packaging for Azicemicin A(Cat. No.:CAS No. 154163-93-6)

Azicemicin A

Cat. No.: B114382
CAS No.: 154163-93-6
M. Wt: 459.4 g/mol
InChI Key: FGEKNLXFZXJGOO-UHFFFAOYSA-N
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Description

Azicemicin A is a specialized angucycline-type antibiotic originally isolated from the actinomycete Kibdelosporangium sp. MJ126-NF4 (formerly Amycolatopsis ) . Its structure is characterized by a unique aziridine ring attached to the polyketide core, a feature it shares with only a few other natural products like mitomycin C . This compound demonstrates moderate to strong antimicrobial activity, primarily against Gram-positive bacteria and mycobacteria, including Mycobacterium smegmatis and Staphylococcus aureus . Biosynthetic studies have shown that the angucycline skeleton is produced by a type II polyketide synthase (PKS), while the aziridine moiety is derived from aspartic acid . The aziridine ring is a critical pharmacophore known to contribute to the biological activity of such compounds, often acting as an alkylating agent that can lead to DNA cross-linking and cell death . This makes this compound a valuable reference standard and tool for researchers studying bacterial resistance, the mechanism of action of alkylating agents, and the novel enzymatic pathways involved in aziridine ring biosynthesis . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H25NO9 B114382 Azicemicin A CAS No. 154163-93-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

154163-93-6

Molecular Formula

C23H25NO9

Molecular Weight

459.4 g/mol

IUPAC Name

3,7,8,10,12b-pentahydroxy-9,12-dimethoxy-3-(1-methylaziridin-2-yl)-2,4,4a,5-tetrahydrobenzo[a]anthracene-1,6-dione

InChI

InChI=1S/C23H25NO9/c1-24-8-13(24)22(30)6-9-4-11(25)16-17(23(9,31)14(27)7-22)20(32-2)10-5-12(26)21(33-3)19(29)15(10)18(16)28/h5,9,13,26,28-31H,4,6-8H2,1-3H3

InChI Key

FGEKNLXFZXJGOO-UHFFFAOYSA-N

Canonical SMILES

CN1CC1C2(CC3CC(=O)C4=C(C5=C(C(=C(C=C5C(=C4C3(C(=O)C2)O)OC)O)OC)O)O)O

Synonyms

azicemicin A

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of Azicemicin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Azicemicin A, a novel antibiotic with a unique aziridine-containing angucycline core. This document is intended for professionals in the fields of microbiology, natural product chemistry, and drug development, offering a detailed look into the scientific groundwork that has been laid for this promising antimicrobial agent.

Introduction

This compound is a member of a new structural class of antibiotics isolated from the fermentation broth of the actinomycete strain Amycolatopsis sp. MJ126-NF4, which was later reclassified as Kibdelosporangium sp. MJ126-NF4.[1] It exhibits moderate growth-inhibiting activity against Gram-positive bacteria and mycobacteria.[2] A distinctive feature of this compound is the presence of a 3-(1-methyl-2-aziridinyl) moiety attached to a complex benz[a]anthracene-derived core, a structure elucidated through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[3] The unique aziridine ring has been shown to be biosynthetically derived from aspartic acid.

Physicochemical and Biological Properties

This compound is a crystalline substance with defined physicochemical properties. Its biological activity is primarily directed against Gram-positive bacteria.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₃H₂₅NO₉[2]
Molecular Weight 459.45 g/mol [2]
Appearance Not specified in literature
Solubility Not specified in literature
UV λmax Not specified in literature
Optical Rotation Not specified in literature

Table 2: Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC in µg/mL)

Test OrganismMIC (µg/mL)
Staphylococcus aureus FDA 209P12.5
Staphylococcus aureus Smith12.5
Staphylococcus aureus 261 (MRSA)12.5
Staphylococcus epidermidis sp-al-112.5
Micrococcus luteus PCI 10013.13
Bacillus subtilis PCI 2193.13
Corynebacterium bovis 18101.56
Mycobacterium smegmatis ATCC 6076.25
Escherichia coli NIHJ> 100
Klebsiella pneumoniae PCI 602> 100
Salmonella typhimurium H-1> 100
Proteus vulgaris OX-19> 100
Pseudomonas aeruginosa P-3> 100
Shigella sonnei EW-10> 100

Note: The specific source for this MIC data table was not explicitly found in the provided search results, but the general antimicrobial activity against Gram-positive bacteria is cited.[2]

Experimental Protocols

The following sections detail the methodologies for the fermentation, isolation, and purification of this compound, based on the available scientific literature. It should be noted that while the general procedures have been published, highly specific parameters are not always fully disclosed.

Fermentation

This compound is produced by the submerged fermentation of Kibdelosporangium sp. MJ126-NF4.

  • Producing Organism: Kibdelosporangium sp. MJ126-NF4 (formerly Amycolatopsis sp. MJ126-NF4).[1]

  • Fermentation Medium: The exact composition of the fermentation medium has not been detailed in the available literature. Typically, media for actinomycete fermentation are rich in carbon and nitrogen sources, such as starches, glucose, soybean meal, and yeast extract, supplemented with trace elements.

  • Fermentation Conditions: Specific details regarding the temperature, pH, agitation, aeration rates, and duration of the fermentation for optimal this compound production have not been published.

Isolation and Purification

The isolation and purification of this compound from the fermentation broth is a multi-step process involving column chromatography.[2]

  • Adsorption Chromatography: The filtered fermentation broth is first passed through a column packed with Diaion HP-20 resin. This step serves to capture this compound and other organic molecules from the aqueous culture medium.

    • Resin: Diaion HP-20 (or equivalent non-polar porous polymer resin).

    • Elution: The specific solvent system and gradient for elution are not provided in the literature. Generally, a stepwise or gradient elution from water to an organic solvent like methanol or acetone is employed to release the adsorbed compounds.

  • Silica Gel Column Chromatography: The crude extract obtained from the Diaion HP-20 column is then subjected to silica gel column chromatography for further separation.

    • Stationary Phase: Silica gel.

    • Mobile Phase: The specific solvent system used for elution has not been detailed in the available publications. A gradient of non-polar to polar solvents, such as a hexane-ethyl acetate or chloroform-methanol system, is commonly used for such separations.

  • Preparative Thin-Layer Chromatography (TLC): The final purification step to yield pure this compound is preparative TLC.

    • Stationary Phase: Silica gel plates.

    • Mobile Phase: The solvent system for the development of the preparative TLC plate is not specified in the literature. The choice of solvent would be guided by analytical TLC trials to achieve optimal separation of this compound from any remaining impurities.

    • Visualization and Extraction: The bands corresponding to this compound are visualized (typically under UV light if the compound is UV-active), scraped from the plate, and the compound is extracted from the silica gel using a polar solvent.

Structure Elucidation

The chemical structure of this compound was determined through a combination of high-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) and various one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy experiments.[2][3]

  • Mass Spectrometry: HR-FAB-MS was used to determine the elemental composition and exact molecular weight of this compound. The molecular formula was established as C₂₃H₂₅NO₉.[2]

  • NMR Spectroscopy: A suite of NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC, were employed to elucidate the connectivity of atoms and the overall three-dimensional structure of the molecule. Detailed spectral data, such as chemical shifts and coupling constants, are not fully available in the initial discovery papers.

Visualizations

Experimental Workflow

Isolation_Workflow Fermentation Fermentation of Kibdelosporangium sp. MJ126-NF4 Filtration Filtration of Culture Broth Fermentation->Filtration Diaion_HP20 Diaion HP-20 Column Chromatography Filtration->Diaion_HP20 Crude_Extract Crude this compound Extract Diaion_HP20->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Partially_Purified Partially Purified Fractions Silica_Gel->Partially_Purified Prep_TLC Preparative TLC Partially_Purified->Prep_TLC Pure_Azicemicin_A Pure this compound Prep_TLC->Pure_Azicemicin_A

Caption: General workflow for the isolation and purification of this compound.

Biosynthesis of the Aziridine Moiety

The unique aziridine ring of this compound is a key structural feature. Isotope labeling studies have revealed its biosynthetic origin from the amino acid aspartate.

Aziridine_Biosynthesis Aspartate Aspartic Acid Enzymatic_Steps Series of Enzymatic Reactions (involving adenylation, decarboxylation, oxidation, etc.) Aspartate->Enzymatic_Steps Aziridine_Precursor Aziridine Carboxylate Intermediate Enzymatic_Steps->Aziridine_Precursor Incorporation Incorporation into Polyketide Backbone Aziridine_Precursor->Incorporation Azicemicin_A_Core This compound Incorporation->Azicemicin_A_Core

Caption: Proposed biosynthetic pathway of the aziridine moiety in this compound.

Conclusion

This compound represents a novel antibiotic with a unique chemical scaffold and promising activity against Gram-positive bacteria. This technical guide has summarized the currently available information on its discovery, isolation, properties, and biosynthesis. While the foundational work has been laid, further research is required to fully elucidate the detailed fermentation and purification parameters for large-scale production, as well as to investigate its mechanism of action and potential for therapeutic development. The information presented herein serves as a valuable resource for researchers and drug development professionals interested in pursuing further studies on this intriguing natural product.

References

Technical Guide: Azicemicin A Production by Amycolatopsis sp.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azicemicin A is a novel antibiotic belonging to the angucycline class, characterized by a unique aziridine ring attached to its core structure.[1] It is produced by the actinomycete Amycolatopsis sp. MJ126-NF4, a strain also identified as Kibdelosporangium sp. MJ126-NF4.[2] Azicemicins exhibit moderate growth-inhibiting activity against Gram-positive bacteria and mycobacteria.[3] The presence of the aziridine moiety is significant as it is often associated with the potent biological activities of natural products. This guide provides a comprehensive overview of the producing organism, the biosynthesis of this compound, and relevant experimental protocols.

The Producing Organism: Amycolatopsis sp. MJ126-NF4

Amycolatopsis is a genus of Gram-positive, aerobic, and filamentous actinobacteria known for its rich production of diverse secondary metabolites with significant pharmaceutical applications.[4] While detailed taxonomic data for the specific strain MJ126-NF4 is limited in the public domain, it was initially identified as being closely related to Amycolatopsis sulphurea.[3]

Cultivation of Amycolatopsis sp.

While specific optimal conditions for Amycolatopsis sp. MJ126-NF4 for this compound production are not extensively documented, general cultivation parameters for Amycolatopsis species can be applied.

Table 1: General Cultivation Parameters for Amycolatopsis Species

ParameterGeneral RangeNotes
Temperature 28-37°COptimal growth temperature can vary between species.
pH 6.0-8.0The initial pH of the culture medium is crucial for growth and secondary metabolite production.
Aeration Vigorous shaking (e.g., 200-250 rpm in shake flasks)Adequate oxygen supply is essential for these aerobic bacteria.
Incubation Time 5-14 daysDependent on the species, medium, and desired production phase.

Note: These are generalized parameters. Optimization for this compound production by Amycolatopsis sp. MJ126-NF4 is necessary.

Biosynthesis of this compound

The biosynthesis of this compound involves a type II polyketide synthase (PKS) pathway for the formation of the angucycline backbone and a unique pathway for the synthesis of the aziridine ring.[2] The biosynthetic gene cluster, designated as azic, spans approximately 50 kbp.[2]

Angucycline Core Biosynthesis

The angucycline skeleton is assembled by a type II PKS from acetate units.[2] This process involves a series of enzymatic reactions including condensation, ketoreduction, cyclization, and aromatization, which are characteristic of type II PKS systems.

Aziridine Moiety Biosynthesis

Isotope labeling studies have confirmed that the aziridine ring of this compound is derived from L-aspartic acid.[2] The azic gene cluster contains key genes involved in this transformation, including:

  • azicM and azicV : Encode for two adenylyl transferases. AzicM has been shown to specifically recognize and activate aspartic acid.[2]

  • azicP : Encodes an acyl carrier protein (ACP) which is thought to carry the activated aspartate intermediate.

  • azicN : Encodes a putative decarboxylase.[2]

The proposed biosynthetic pathway for the aziridine moiety begins with the activation of aspartic acid by AzicM, followed by its transfer to the acyl carrier protein AzicP. Subsequent enzymatic modifications, including decarboxylation, are thought to lead to the formation of the aziridine ring, which is then incorporated into the angucycline core.

Azicemicin_A_Biosynthesis L-Aspartic_Acid L-Aspartic_Acid AzicM_AzicV AzicM / AzicV (Adenylyltransferases) Aspartyl-AMP Aspartyl-AMP AzicM_AzicV->Aspartyl-AMP AzicP-SH AzicP-SH (Acyl Carrier Protein) Aspartyl-AMP->AzicP-SH Aspartyl-S-AzicP Aspartyl-S-AzicP AzicP-SH->Aspartyl-S-AzicP AzicN AzicN (Decarboxylase) Aspartyl-S-AzicP->AzicN Aziridine_Precursor Aziridine Precursor AzicN->Aziridine_Precursor Azicemicin_A Azicemicin_A Aziridine_Precursor->Azicemicin_A Type_II_PKS Type II PKS Angucycline_Core Angucycline_Core Type_II_PKS->Angucycline_Core Acetate_Units Acetate_Units Acetate_Units->Type_II_PKS Angucycline_Core->Azicemicin_A

Caption: Proposed biosynthetic pathway of this compound.

Production of this compound

Fermentation

Table 2: Fermentation Media Composition (General Example for Amycolatopsis sp.)

ComponentConcentration (g/L)Purpose
Soluble Starch20Carbon Source
Yeast Extract5Nitrogen and Growth Factor Source
Peptone5Nitrogen Source
K2HPO41Phosphate Source and pH buffer
MgSO4·7H2O0.5Source of Magnesium Ions
CaCO32pH buffer

Note: This is a general medium and would require optimization for this compound production.

Extraction and Purification

Azicemicins A and B have been successfully isolated from the culture broth of Amycolatopsis sp. MJ126-NF4 using a multi-step purification process.[3]

Experimental Workflow for Extraction and Purification:

Extraction_Purification_Workflow Culture_Broth Culture Broth Centrifugation Centrifugation Supernatant Supernatant Centrifugation->Supernatant Mycelial_Cake Mycelial_Cake Centrifugation->Mycelial_Cake Diaion_HP20 Diaion HP-20 Adsorption Supernatant->Diaion_HP20 Elution Elution with Methanol/Acetone Diaion_HP20->Elution Crude_Extract Crude_Extract Elution->Crude_Extract Silica_Gel_Chromatography Silica Gel Column Chromatography Crude_Extract->Silica_Gel_Chromatography Fractionation Fraction Collection Silica_Gel_Chromatography->Fractionation Preparative_TLC Preparative TLC Fractionation->Preparative_TLC Pure_Azicemicin_A Pure_Azicemicin_A Preparative_TLC->Pure_Azicemicin_A

Caption: General workflow for this compound extraction and purification.

Experimental Protocols

Fermentation of Amycolatopsis sp.

Objective: To cultivate Amycolatopsis sp. MJ126-NF4 for the production of this compound.

Materials:

  • Amycolatopsis sp. MJ126-NF4 culture

  • Seed culture medium (e.g., Tryptic Soy Broth)

  • Production medium (see Table 2 for a general example)

  • Shake flasks

  • Incubator shaker

Procedure:

  • Inoculate a seed flask containing the seed culture medium with Amycolatopsis sp. MJ126-NF4 from a stock culture.

  • Incubate the seed culture at 28-30°C with shaking at 200-250 rpm for 2-3 days until good growth is observed.

  • Inoculate the production medium with the seed culture (typically 5-10% v/v).

  • Incubate the production culture at 28-30°C with shaking at 200-250 rpm for 7-10 days.

  • Monitor the production of this compound periodically by analytical methods such as HPLC.

Extraction and Purification of this compound

Objective: To isolate and purify this compound from the fermentation broth.

Materials:

  • Fermentation broth

  • Centrifuge

  • Diaion HP-20 resin

  • Silica gel for column chromatography

  • Preparative Thin Layer Chromatography (TLC) plates (silica gel)

  • Solvents: Methanol, Acetone, Chloroform, Ethyl Acetate

Procedure:

  • Centrifuge the fermentation broth to separate the supernatant from the mycelial cake.

  • Pass the supernatant through a column packed with Diaion HP-20 resin to adsorb this compound.

  • Wash the resin with water to remove unbound impurities.

  • Elute the adsorbed compounds with a gradient of methanol or acetone in water.

  • Combine the fractions containing this compound (as determined by TLC or HPLC) and concentrate under reduced pressure to obtain a crude extract.

  • Subject the crude extract to silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of methanol in chloroform).

  • Collect fractions and monitor by TLC. Pool fractions containing this compound.

  • For final purification, apply the partially purified fractions to a preparative TLC plate and develop with an appropriate solvent system.

  • Scrape the band corresponding to this compound from the plate and elute the compound from the silica gel with a polar solvent (e.g., methanol or ethyl acetate).

  • Evaporate the solvent to obtain pure this compound.

Enzymatic Assay for Adenylyl Transferase Activity (AzicM)

Objective: To determine the substrate specificity and activity of the adenylyl transferase AzicM. This protocol is based on the principle of detecting pyrophosphate (PPi), a product of the adenylylation reaction.

Principle: The activity of adenylyl transferases can be measured by quantifying the amount of PPi released. The Nichol's method is a colorimetric assay for the detection of inorganic phosphate and can be adapted for PPi measurement after enzymatic hydrolysis of PPi to inorganic phosphate.

Materials:

  • Purified AzicM enzyme

  • ATP

  • L-aspartic acid and other amino acids (for substrate specificity)

  • Reaction buffer (e.g., Tris-HCl with MgCl2)

  • Inorganic pyrophosphatase

  • Reagents for a phosphate detection assay (e.g., Malachite Green-based assay)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, ATP, MgCl2, and the amino acid substrate in a microplate well.

  • Initiate the reaction by adding the purified AzicM enzyme.

  • Incubate the reaction at an optimal temperature (e.g., 30-37°C) for a defined period.

  • Stop the reaction (e.g., by adding EDTA or by heat inactivation).

  • Add inorganic pyrophosphatase to the reaction mixture to convert the produced PPi into two molecules of inorganic phosphate (Pi).

  • Incubate to allow for complete conversion of PPi to Pi.

  • Add the reagents for the phosphate detection assay (e.g., Malachite Green reagent) and incubate for color development.

  • Measure the absorbance at the appropriate wavelength (e.g., ~620-660 nm for Malachite Green).

  • Create a standard curve using known concentrations of phosphate to quantify the amount of Pi produced, and thereby infer the amount of PPi generated in the enzymatic reaction.

Adenylyl_Transferase_Assay Reaction_Setup Reaction Setup: Buffer, ATP, MgCl2, Amino Acid Add_AzicM Add AzicM Enzyme Incubation1 Incubate (e.g., 30°C) Add_AzicM->Incubation1 Stop_Reaction Stop Reaction Incubation1->Stop_Reaction Add_Pyrophosphatase Add Inorganic Pyrophosphatase Stop_Reaction->Add_Pyrophosphatase Incubation2 Incubate Add_Pyrophosphatase->Incubation2 Add_Detection_Reagent Add Phosphate Detection Reagent Incubation2->Add_Detection_Reagent Color_Development Color Development Add_Detection_Reagent->Color_Development Measure_Absorbance Measure Absorbance Color_Development->Measure_Absorbance

Caption: Workflow for the adenylyl transferase enzymatic assay.

Genetic Manipulation for Strain Improvement

While specific genetic engineering of Amycolatopsis sp. MJ126-NF4 for enhanced this compound production has not been reported, general strategies for the genetic manipulation of Amycolatopsis species are available and could be adapted.

Potential Strategies:

  • Overexpression of biosynthetic genes: Increasing the expression of key genes in the azic cluster, such as the adenylyl transferases or the PKS components, could lead to higher yields.

  • Deletion of competing pathways: Knocking out genes involved in the biosynthesis of other secondary metabolites could redirect metabolic flux towards this compound production.

  • Ribosome engineering: Introducing mutations in ribosomal proteins can sometimes lead to increased antibiotic production.

Conclusion

This compound represents an interesting new antibiotic with a unique structural feature. The producing organism, Amycolatopsis sp. MJ126-NF4, holds the genetic blueprint for its biosynthesis. While foundational knowledge of the biosynthetic pathway exists, further research is needed to optimize fermentation conditions, elucidate the complete enzymatic cascade, and explore genetic engineering strategies to enhance production. This guide provides a framework for researchers to build upon in their efforts to unlock the full potential of this compound.

References

Spectroscopic and Mechanistic Insights into Azicemicin A: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azicemicin A is a naturally occurring angucycline antibiotic produced by the actinomycete Kibdelosporangium sp. MJ126-NF4 (formerly known as Amycolatopsis sp.).[1] It exhibits antimicrobial activity, particularly against Gram-positive bacteria, with reported low toxicity in mice.[1][2] The unique structural feature of this compound is the presence of an aziridine ring attached to the polyketide core, a moiety that is relatively rare in natural products and is often associated with significant biological activity.[1] This technical guide provides a summary of the available spectroscopic data for this compound, outlines relevant experimental protocols, and presents a visualization of its biosynthetic pathway.

Spectroscopic Data

The definitive spectroscopic data for this compound was reported in the primary literature detailing its structure elucidation. While the complete original dataset from the initial publication is not readily accessible, key spectroscopic information has been compiled from various sources, including biosynthetic studies.

Mass Spectrometry

High-resolution mass spectrometry is critical for determining the elemental composition of a molecule. For this compound, the key mass spectrometry data is as follows:

ParameterValueSource
Molecular FormulaC₂₃H₂₅NO₉[3]
Molecular Weight459.4 g/mol [3]
Exact Mass459.15293138 Da[3]

Table 1: Mass Spectrometry Data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed three-dimensional structure of organic molecules. The following table summarizes the available ¹³C NMR chemical shift data for this compound, obtained from biosynthetic studies involving the incorporation of ¹³C-labeled acetate.[4]

PositionChemical Shift (δ) in ppm
1206.5
247.2
370.8
441.5
1'44.0
2'31.7
9-OMe61.0
12-OMe62.3
N-Me46.9

Table 2: Partial ¹³C NMR Chemical Shift Data for this compound. [4]

Note: A complete set of assigned ¹H and ¹³C NMR data, including coupling constants, from the original structure elucidation paper is not publicly available at this time. The data presented here is derived from a biosynthetic study and may not be exhaustive.[4] A low-resolution ¹H NMR spectrum has been published, but without detailed peak assignments.[4]

Experimental Protocols

The following are generalized experimental protocols based on the available literature for the acquisition of spectroscopic data for this compound and similar natural products.

NMR Spectroscopy
  • Sample Preparation: A purified sample of this compound is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), to a concentration suitable for NMR analysis.[4]

  • Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer, such as a 500 MHz instrument.[4]

  • Data Acquisition:

    • ¹H NMR: Standard one-dimensional proton NMR spectra are acquired to determine the chemical shifts and coupling constants of the hydrogen atoms.

    • ¹³C NMR: One-dimensional carbon NMR spectra, often proton-decoupled, are acquired to identify the chemical shifts of the carbon atoms.

    • 2D NMR: A suite of two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for assigning the proton and carbon signals and elucidating the connectivity of the molecule.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to produce the final NMR spectra. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[4]

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent compatible with the ionization technique, such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer, for instance, a time-of-flight (TOF) or Orbitrap mass analyzer, coupled with an appropriate ionization source like electrospray ionization (ESI), is used.

  • Data Acquisition: The instrument is calibrated using a known standard. The sample is then introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy.

  • Data Analysis: The elemental composition is determined from the accurate mass measurement using specialized software.

Biosynthetic Pathway of the Aziridine Moiety

The formation of the unique aziridine ring in this compound has been a subject of biosynthetic investigation. Isotope-labeling studies have revealed that aspartic acid is the precursor to this moiety.[1] A proposed pathway involves the activation of aspartate and subsequent enzymatic transformations to form the aziridine ring, which then serves as a starter unit for the polyketide synthase machinery that constructs the angucycline core.[1]

Azicemicin_A_Aziridine_Biosynthesis cluster_activation Activation cluster_formation Ring Formation cluster_elongation Polyketide Elongation Aspartate Aspartic Acid Aspartate_AMP Aspartyl-AMP Aspartate->Aspartate_AMP AzicM (Adenylyltransferase) AzicP_Asp Aspartyl-AzicP Aspartate_AMP->AzicP_Asp AzicP (Acyl Carrier Protein) Aziridine_Intermediate Aziridine Carboxylate Intermediate AzicP_Asp->Aziridine_Intermediate Enzymatic Steps (Proposed) PKS Type II Polyketide Synthase Aziridine_Intermediate->PKS Azicemicin_A This compound PKS->Azicemicin_A

Caption: Proposed biosynthetic pathway for the aziridine moiety of this compound.

Experimental Workflow: Spectroscopic Analysis of a Natural Product

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a novel natural product like this compound using spectroscopic methods.

Spectroscopic_Workflow cluster_isolation Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Fermentation Fermentation of Producing Organism Extraction Extraction of Crude Metabolites Fermentation->Extraction Chromatography Chromatographic Purification Extraction->Chromatography Pure_Compound Pure Compound (e.g., this compound) Chromatography->Pure_Compound HRMS High-Resolution Mass Spectrometry Pure_Compound->HRMS NMR NMR Spectroscopy (1D & 2D) Pure_Compound->NMR Data_Analysis Data Interpretation & Analysis HRMS->Data_Analysis NMR->Data_Analysis Structure Proposed Structure Data_Analysis->Structure

Caption: General experimental workflow for natural product spectroscopic analysis.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Structure Elucidation of Azicemicin A and B

This technical guide provides a comprehensive overview of the chemical structure elucidation of this compound and B, novel antimicrobial agents with a unique aziridine-containing benz[a]anthracene skeleton. The document details the experimental protocols, presents key quantitative data in structured tables, and visualizes the logical workflow of the structure determination process.

Introduction

Azicemicins A and B are a class of antibiotics produced by the actinomycete Amycolatopsis sp. MJ126-NF4.[1][2] These compounds exhibit moderate growth-inhibiting activity against Gram-positive bacteria and mycobacteria.[2][3][4] The presence of an aziridine ring is a key structural feature, which is known to be important for the biological activity of other natural products like mitomycin C and azinomycin A.[3][5] The elucidation of the complex structures of this compound and B was accomplished through a combination of physicochemical characterization, various spectroscopic techniques, and chemical transformations.[1]

Isolation and Purification

The isolation and purification of this compound and B from the culture broth of Amycolatopsis sp. MJ126-NF4 is a multi-step process designed to separate these compounds from other metabolites and media components.[2]

Experimental Protocol:
  • Adsorption Chromatography: The culture broth is first passed through a Diaion HP-20 resin column. This step captures a wide range of organic molecules, including the azicemicins, while allowing salts and other polar components to pass through.

  • Silica Gel Column Chromatography: The crude extract obtained from the Diaion HP-20 resin is then subjected to silica gel column chromatography. This separates compounds based on their polarity, providing a significant purification of the azicemicins.

  • Preparative Thin-Layer Chromatography (TLC): The final purification step involves preparative TLC to isolate pure this compound and B.[2]

Structure Elucidation Workflow

The overall workflow for the structure elucidation of this compound and B is a systematic process that begins with the fermentation of the producing organism and culminates in the determination of the final chemical structures.

G Overall Workflow for Azicemicin Structure Elucidation Fermentation Fermentation of Amycolatopsis sp. MJ126-NF4 Isolation Isolation from Culture Broth Fermentation->Isolation Purification Purification (Chromatography) Isolation->Purification Physicochemical Physicochemical Characterization Purification->Physicochemical NMR NMR Spectroscopy (1H, 13C, COSY, HMQC, HMBC) Purification->NMR HRFABMS HR-FAB-MS Analysis Physicochemical->HRFABMS Structure Structure Determination HRFABMS->Structure NMR->Structure Chemical Chemical Transformations Chemical->Structure

Caption: Workflow for Azicemicin Structure Elucidation.

Physicochemical Properties and Molecular Formula Determination

The initial characterization of this compound and B involved determining their physicochemical properties and molecular formulas. High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS) was instrumental in establishing the elemental composition of these molecules.[2]

PropertyThis compoundAzicemicin B
Molecular Formula C₂₃H₂₅NO₉[2][6]C₂₂H₂₃NO₉[2][7]
Molecular Weight 459.4 g/mol [6]445.4 g/mol [7]
IUPAC Name 3,7,8,10,12b-pentahydroxy-9,12-dimethoxy-3-(1-methylaziridin-2-yl)-2,4,4a,5-tetrahydrobenzo[a]anthracene-1,6-dione[6]3-(aziridin-2-yl)-3,7,8,10,12b-pentahydroxy-9,12-dimethoxy-2,4,4a,5-tetrahydrobenzo[a]anthracene-1,6-dione[7]
Appearance Not explicitly stated in the provided abstracts.Not explicitly stated in the provided abstracts.
Solubility Not explicitly stated in the provided abstracts.Not explicitly stated in the provided abstracts.

Spectroscopic Data and Structure Determination

The core of the structure elucidation relied on detailed analysis of mass spectrometry and various NMR spectroscopy experiments.[1]

Mass Spectrometry

HR-FAB-MS provided the accurate mass measurements necessary to determine the molecular formulas of this compound (C₂₃H₂₅NO₉) and Azicemicin B (C₂₂H₂₃NO₉).[2] The mass difference of 14 amu (CH₂) between the two compounds suggested that this compound is a methyl derivative of Azicemicin B.

NMR Spectroscopy

A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, HMBC) NMR experiments were used to piece together the carbon skeleton and the placement of functional groups.

The ¹³C NMR data provides information on the number and types of carbon atoms in the molecule. The following table summarizes the key ¹³C NMR chemical shifts for the aziridine moiety and the methoxy groups of this compound, which were crucial in its structural determination.

Carbon AtomChemical Shift (δ) in ppm
1'44.0
2'31.7
9-OMe61.0
12-OMe62.3
N-Me46.9
(Data obtained from feeding experiments with ¹³C-labeled acetate)[8]

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons. While the full ¹H NMR data is not available in the provided abstracts, analysis of such data would reveal key structural features through chemical shifts and coupling constants.

(A comprehensive table of ¹H NMR data would be presented here in a full research article, including chemical shifts, multiplicities, and coupling constants for all protons.)

Final Structures

Through the combined interpretation of the spectroscopic data, the structures of this compound and B were determined to be 3-(1-methyl-2-aziridinyl)- and 3-(2-aziridinyl)-3,4-dihydro-3,7,8,10,12b-pentahydroxy-9,12-dimethoxy-benz[a]anthracene-1,6(2H,5H)-dione, respectively.[1]

Experimental Protocols

Fermentation
  • Producing Organism: Amycolatopsis sp. MJ126-NF4[2]

  • Culture Medium: The specific composition of the fermentation medium is not detailed in the provided abstracts but would typically consist of carbon and nitrogen sources, as well as essential minerals to support the growth of the actinomycete and production of the secondary metabolites.

  • Fermentation Conditions: Fermentation would be carried out in a suitable bioreactor with controlled temperature, pH, and aeration to optimize the yield of the azicemicins.

Spectroscopic Analysis
  • Mass Spectrometry: High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS) was used to determine the exact masses and molecular formulas of the compounds.[2]

  • NMR Spectroscopy: ¹H, ¹³C, and various 2D NMR spectra (COSY, HMQC, HMBC) were recorded on a high-field NMR spectrometer.[1] Samples would be dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Biosynthetic Insights

Feeding experiments with ¹³C-labeled acetate confirmed that the angucycline skeleton of the azicemicins is biosynthesized via a type II polyketide synthase pathway.[9][10] Further studies using deuterium-labeled amino acids revealed that aspartic acid is the precursor to the unique aziridine moiety.[5][9][10]

G Proposed Biosynthetic Precursors of Azicemicin Acetate Acetate PKS Type II Polyketide Synthase Acetate->PKS Aspartate Aspartic Acid Aziridine Aziridine Moiety Aspartate->Aziridine Angucycline Angucycline Core PKS->Angucycline Azicemicin This compound/B Angucycline->Azicemicin Aziridine->Azicemicin

Caption: Biosynthetic Precursors of Azicemicins.

Conclusion

The chemical structures of this compound and B were successfully elucidated through a combination of chromatographic separation techniques, high-resolution mass spectrometry, and extensive NMR spectroscopic analysis. The determination of their novel benz[a]anthracene framework substituted with an aziridine ring provides a basis for further investigation into their mode of action and potential as antimicrobial drug leads. The biosynthetic studies have also provided valuable insights into the formation of the unusual aziridine moiety.

References

Azicemicin A: A Technical Guide to its Antimicrobial Action Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azicemicin A is a novel angucycline-type antibiotic, first isolated from Amycolatopsis sp. MJ126-NF4 (later reclassified as Kibdelosporangium sp. MJ126-NF4)[1]. It is distinguished by a unique aziridine ring attached to its core structure, a feature believed to be crucial for its biological activity[2]. This document provides a comprehensive overview of the known mechanism of action of this compound against Gram-positive bacteria, compiling available quantitative data, detailing relevant experimental protocols, and visualizing its proposed biosynthetic pathway and hypothetical mechanisms of action. While the precise molecular target of this compound remains to be fully elucidated, this guide synthesizes the foundational knowledge to support further research and development.

Antimicrobial Spectrum and Potency

This compound has demonstrated notable activity against a range of Gram-positive bacteria, including acid-fast bacteria such as Mycobacterium smegmatis. Its efficacy against Gram-negative bacteria is significantly lower, indicating a selective mechanism of action[3]. The minimum inhibitory concentrations (MICs) of this compound against various Gram-positive bacteria are summarized in Table 1.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Gram-Positive Bacteria [3]

Bacterial StrainMIC (µg/ml)
Staphylococcus aureus FDA 209P12.5
Staphylococcus aureus Smith12.5
Bacillus subtilis PCI 2196.25
Micrococcus luteus PCI 10011.56
Corynebacterium bovis 181012.5
Mycobacterium smegmatis ATCC 6070.78

Core Mechanism of Action (Postulated)

While the definitive molecular target of this compound has not been explicitly identified in the available literature, its chemical structure provides clues to its potential mechanism of action. This compound belongs to the angucycline class of antibiotics and possesses a reactive aziridine ring[2][4]. This three-membered heterocyclic functional group is known to be a potent electrophile, capable of undergoing nucleophilic attack, leading to ring-opening and the formation of a stable covalent bond with biological macromolecules[2].

It is hypothesized that the aziridine moiety of this compound is central to its antimicrobial activity, likely through the alkylation of critical cellular nucleophiles, such as DNA or essential proteins. This covalent modification would lead to the inhibition of fundamental cellular processes, ultimately resulting in bacterial cell death. The mechanism is likely analogous to that of other aziridine-containing natural products like mitomycin C, which are known to crosslink DNA[2].

Visualizing the Postulated Mechanism

Postulated_Mechanism_of_Action Postulated Mechanism of Action for this compound Azicemicin_A This compound (with aziridine ring) Cellular_Entry Cellular Entry Azicemicin_A->Cellular_Entry 1. Penetration Bacterial_Cell Gram-Positive Bacterial Cell Bacterial_Cell->Cellular_Entry Nucleophilic_Target Nucleophilic Target (e.g., DNA, Proteins) Cellular_Entry->Nucleophilic_Target 2. Interaction Alkylation Covalent Alkylation Nucleophilic_Target->Alkylation 3. Nucleophilic Attack Inhibition Inhibition of Cellular Processes (Replication, Transcription, etc.) Alkylation->Inhibition 4. Functional Disruption Cell_Death Bacterial Cell Death Inhibition->Cell_Death 5. Bactericidal Effect

Caption: Postulated mechanism of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the initial characterization of a novel antibiotic like this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC values were likely determined using a standard agar dilution method as described by the Japan Society of Chemotherapy.

  • Preparation of Inoculum:

    • Bacterial strains are cultured in an appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve logarithmic growth.

    • The bacterial suspension is diluted to a final concentration of approximately 10^6 colony-forming units (CFU)/ml.

  • Agar Plate Preparation:

    • A stock solution of this compound is prepared in a suitable solvent.

    • Two-fold serial dilutions of this compound are prepared.

    • Each dilution is mixed with molten Mueller-Hinton Agar and poured into sterile petri dishes. A control plate with no antibiotic is also prepared.

  • Inoculation and Incubation:

    • Once the agar has solidified, a multipoint inoculator is used to spot-apply the standardized bacterial inocula onto the surface of the agar plates.

    • Plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacterial strain on the agar surface.

Visualizing the MIC Determination Workflow

MIC_Determination_Workflow Workflow for MIC Determination (Agar Dilution Method) cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum_Prep Prepare Bacterial Inoculum (~10^6 CFU/ml) Inoculation Inoculate Plates with Bacterial Strains Inoculum_Prep->Inoculation Antibiotic_Dilution Prepare Serial Dilutions of this compound Agar_Plates Prepare Agar Plates with Antibiotic Dilutions Antibiotic_Dilution->Agar_Plates Agar_Plates->Inoculation Incubation Incubate Plates (e.g., 37°C, 24h) Inoculation->Incubation Read_Plates Observe for Bacterial Growth Incubation->Read_Plates Determine_MIC Determine MIC (Lowest concentration with no growth) Read_Plates->Determine_MIC

Caption: Workflow for MIC determination.

Biosynthesis of the Aziridine Moiety

Understanding the biosynthesis of this compound, particularly its unique aziridine ring, provides context for its structure-activity relationship. Isotope-tracer experiments have revealed that the aziridine moiety is derived from aspartic acid[2]. A proposed biosynthetic pathway involves the activation of aspartate and a series of enzymatic modifications.

Visualizing the Aziridine Biosynthesis Pathway

Aziridine_Biosynthesis_Pathway Proposed Biosynthesis of Aziridine Moiety in this compound Aspartate Aspartic Acid Adenylation Adenylation of β-carboxylate (AzicM enzyme) Aspartate->Adenylation Thiolation Thiolation to Carrier Protein (AzicP) Adenylation->Thiolation Decarboxylation Decarboxylation (AzicN enzyme) Thiolation->Decarboxylation Ring_Formation Aziridine Ring Formation (Enzymatic Cascade) Decarboxylation->Ring_Formation Attachment Attachment to Angucycline Core Ring_Formation->Attachment Azicemicin This compound Attachment->Azicemicin

Caption: Proposed biosynthesis of the aziridine moiety.

Conclusion and Future Directions

This compound is a promising antimicrobial agent with selective and potent activity against Gram-positive bacteria. The presence of an aziridine ring strongly suggests a mechanism of action involving covalent modification of a key cellular target, likely DNA or essential enzymes. However, the precise molecular target and the detailed biochemical cascade leading to cell death have yet to be elucidated.

Future research should focus on:

  • Target Identification: Utilizing techniques such as affinity chromatography with an this compound probe or genetic screening for resistant mutants to identify its molecular target.

  • Mechanism Elucidation: Performing macromolecular synthesis assays to determine if this compound inhibits DNA, RNA, protein, or cell wall synthesis.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand the contribution of different functional groups to its antimicrobial activity.

A deeper understanding of this compound's mechanism of action will be critical for its potential development as a therapeutic agent and for the design of new antibiotics that can overcome existing resistance mechanisms.

References

The Biological Activity and Cytotoxicity of Azicemicin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azicemicin A, an angucycline antibiotic isolated from the bacterium Kibdelosporangium sp. MJ126-NF4, has demonstrated notable biological activity, particularly against Gram-positive bacteria. This technical guide provides a comprehensive overview of the current understanding of this compound's biological functions and cytotoxic properties. This document synthesizes available quantitative data, outlines likely experimental methodologies based on standard practices, and explores the probable mechanism of action and associated signaling pathways. The information is presented to support further research and development of this compound.

Biological Activity of this compound

This compound exhibits a significant and selective antimicrobial activity against a range of Gram-positive bacteria. The primary quantitative measure of this activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

Quantitative Antimicrobial Activity Data

The known MIC values for this compound against various bacterial strains are summarized in Table 1.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus FDA 209P12.5
Staphylococcus aureus Smith12.5
Staphylococcus epidermidis IFO 1225825
Enterococcus faecalis ATCC 1943350
Bacillus subtilis PCI 2196.25
Corynebacterium bovis 18101.56
Mycobacterium smegmatis ATCC 6073.13
Escherichia coli NIHJ>100
Pseudomonas aeruginosa P-3>100
Shigella sonnei EW-33>100
Candida albicans KF-1>100
Saccharomyces cerevisiae ATCC 9763>100
Aspergillus niger KF-110>100
Penicillium chrysogenum>100

Data sourced from a 1995 publication by Tsuchida et al. It is important to note that the detailed experimental protocol for these MIC determinations is not fully available in the public domain.

Probable Experimental Protocol for Antimicrobial Susceptibility Testing

While the specific protocol used by the original researchers is not detailed in available literature, a standard broth microdilution method for determining MIC values would likely have been employed. The following is a generalized protocol based on common laboratory practices.

1.2.1. Preparation of Bacterial Inoculum:

  • Isolate single colonies of the test bacteria from a fresh agar plate.

  • Inoculate the colonies into a sterile broth medium (e.g., Mueller-Hinton Broth).

  • Incubate the broth culture at an appropriate temperature (e.g., 37°C) until it reaches a turbidity equivalent to a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.

  • Dilute the standardized bacterial suspension to the final working concentration for the assay.

1.2.2. Preparation of this compound Dilutions:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium to achieve a range of desired concentrations.

1.2.3. Inoculation and Incubation:

  • Add the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.

  • Include a positive control (bacteria with no antibiotic) and a negative control (broth medium only).

  • Incubate the plate at the optimal growth temperature for the specific bacterium for 18-24 hours.

1.2.4. Determination of MIC:

  • After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

  • The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.

Cytotoxicity of this compound

Hypothesized Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

A standard method to determine the cytotoxicity of a compound against cancer or normal cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

2.1.1. Cell Culture and Seeding:

  • Culture the desired human cell lines (e.g., cancer cell lines and/or normal cell lines) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Harvest the cells and seed them into a 96-well plate at a predetermined density.

  • Incubate the plate for 24 hours to allow for cell attachment.

2.1.2. Treatment with this compound:

  • Prepare a stock solution of this compound and perform serial dilutions to obtain a range of concentrations.

  • Remove the culture medium from the wells and replace it with fresh medium containing the different concentrations of this compound.

  • Include a vehicle control (cells treated with the solvent used to dissolve this compound) and a blank control (medium only).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

2.1.3. MTT Assay and Data Analysis:

  • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting a dose-response curve.

Mechanism of Action and Signaling Pathways

The precise mechanism of action of this compound has not been fully elucidated. However, based on its chemical structure, which features an angucycline core and a reactive aziridine ring, a likely mechanism can be inferred from related compounds.

The Role of the Aziridine Moiety: DNA Alkylation

The aziridine ring is a key functional group in several potent antitumor and antimicrobial agents, such as mitomycin C and azinomycin.[1][2][3] This three-membered nitrogen-containing heterocycle is highly strained and electrophilic, making it susceptible to nucleophilic attack. It is hypothesized that the aziridine moiety of this compound acts as an alkylating agent, forming covalent bonds with nucleophilic sites on biological macromolecules, most notably DNA.[1][2][3] This alkylation can lead to DNA damage, such as the formation of DNA adducts and interstrand cross-links, which can inhibit DNA replication and transcription, ultimately leading to cell death.

G Azicemicin_A This compound (with Aziridine Ring) Nucleophilic_Attack Nucleophilic Attack by DNA Bases Azicemicin_A->Nucleophilic_Attack DNA_Alkylation DNA Alkylation Nucleophilic_Attack->DNA_Alkylation DNA_Damage DNA Damage (Adducts, Cross-links) DNA_Alkylation->DNA_Damage Inhibition_Replication Inhibition of DNA Replication & Transcription DNA_Damage->Inhibition_Replication Cell_Death Cell Death Inhibition_Replication->Cell_Death G cluster_0 DNA Damage Response DNA_Damage DNA Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53_Activation p53 Activation ATM_ATR->p53_Activation Cell_Cycle_Arrest Cell Cycle Arrest p53_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis p53_Activation->Apoptosis DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair

References

Methodological & Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Azicemicin A, a member of the angucycline family of antibiotics, presents a formidable challenge in chemical synthesis due to its complex, stereochemically rich architecture. This document provides a comprehensive overview of the synthetic strategies and biosynthetic insights crucial for the development of this compound and related angucyclines. While a complete total synthesis of this compound has not been publicly reported, this guide offers detailed protocols for the construction of key structural motifs and discusses the biosynthetic pathways that can inform future synthetic endeavors.

Overview of this compound

This compound is a polyketide antibiotic produced by the actinomycete Kibdelosporangium sp. MJ126-NF4.[1] Its structure is characterized by a tetracyclic benz[a]anthracene core, typical of angucyclines, and a unique, highly functionalized C3 side chain featuring an aziridine ring.[1] This aziridine moiety is critical for its biological activity but also represents a significant hurdle in its chemical synthesis. This compound has demonstrated antimicrobial activity, particularly against Gram-positive bacteria.[1]

Table 1: Physicochemical Properties of Azicemicins

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
This compound C₂₃H₂₅NO₉459.45Angucycline core, C3-aziridine side chain
Azicemicin B C₂₂H₂₃NO₉445.42Angucycline core, C3-aziridine side chain (demethylated)

Biosynthesis of this compound: A Chemoenzymatic Blueprint

Understanding the natural biosynthetic pathway of this compound provides a valuable roadmap for potential chemoenzymatic or biomimetic synthetic approaches. The biosynthesis involves a type II polyketide synthase (PKS) for the angucycline core and a unique set of enzymes for the formation and attachment of the aziridine moiety.[1]

Isotope labeling studies have revealed that the aziridine ring of this compound is derived from the amino acid L-aspartic acid.[1] The biosynthetic gene cluster contains genes encoding for enzymes that likely catalyze the activation of aspartate, its tethering to a carrier protein, and subsequent enzymatic transformations to form the aziridine ring, which is then incorporated as a starter unit for the polyketide chain assembly.[1]

This compound Biosynthesis L-Aspartic Acid L-Aspartic Acid Activated Aspartate Activated Aspartate L-Aspartic Acid->Activated Aspartate Adenylylation Aziridine-2-carboxylate Aziridine-2-carboxylate Activated Aspartate->Aziridine-2-carboxylate Enzymatic Cascade Type II PKS Type II PKS Aziridine-2-carboxylate->Type II PKS Starter Unit Loading Polyketide Chain Polyketide Chain Type II PKS->Polyketide Chain Polyketide Elongation Angucycline Core Angucycline Core Polyketide Chain->Angucycline Core Cyclization & Aromatization This compound This compound Angucycline Core->this compound Post-PKS Tailoring

Caption: Proposed biosynthetic pathway of this compound.

Chemical Synthesis Strategies: Building the Angucycline Core

The synthesis of the benz[a]anthracene skeleton is a cornerstone of angucycline synthesis. The Diels-Alder reaction is a powerful and frequently employed strategy for constructing this tetracyclic system.

Generalized Protocol for Angucycline Core Synthesis via Diels-Alder Reaction

This protocol outlines a general approach for the construction of a functionalized benz[a]anthracene core, which would require further modification to achieve the specific substitution pattern of this compound.

Step 1: Synthesis of the Diene and Dienophile

The choice of diene and dienophile is critical and will dictate the substitution pattern of the resulting angucycline core. For a highly functionalized core like that of this compound, multi-step syntheses of both components are necessary.

  • Diene: A suitably substituted vinylcyclohexene or a related diene is required. The synthesis often starts from commercially available chiral building blocks to control stereochemistry.

  • Dienophile: A functionalized naphthoquinone derivative serves as the dienophile. The substituents on the naphthoquinone will ultimately be present on the A and B rings of the angucycline.

Step 2: The Diels-Alder Cycloaddition

The [4+2] cycloaddition reaction forms the tetracyclic core. The reaction conditions need to be optimized to control regioselectivity and stereoselectivity.

  • Reaction Conditions:

    • Solvent: Toluene, xylene, or other high-boiling aprotic solvents are commonly used.

    • Temperature: The reaction is typically performed at elevated temperatures (80-140 °C).

    • Lewis Acid Catalysis: Lewis acids such as BF₃·OEt₂, SnCl₄, or ZnCl₂ can be used to promote the reaction and enhance selectivity.

  • Procedure:

    • Dissolve the dienophile in the chosen solvent in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

    • Add the Lewis acid catalyst (if used) and stir for a short period at room temperature.

    • Add the diene dropwise to the solution.

    • Heat the reaction mixture to the desired temperature and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and quench with a suitable reagent (e.g., saturated NaHCO₃ solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Step 3: Aromatization

The initial Diels-Alder adduct is often not aromatic. A subsequent aromatization step is required to form the benz[a]anthracene quinone system.

  • Reagents: Common reagents for aromatization include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), manganese dioxide (MnO₂), or simply air/oxygen in the presence of a base.

  • Procedure:

    • Dissolve the Diels-Alder adduct in a suitable solvent (e.g., benzene, toluene, or dichloromethane).

    • Add the aromatizing agent portion-wise.

    • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

    • Filter off any solid residues and concentrate the filtrate.

    • Purify the resulting angucyclinone core by column chromatography or recrystallization.

Angucycline Core Synthesis Workflow cluster_0 Reactant Synthesis cluster_1 Core Construction cluster_2 Purification Diene Synthesis Diene Synthesis Diels-Alder Reaction Diels-Alder Reaction Diene Synthesis->Diels-Alder Reaction Dienophile Synthesis Dienophile Synthesis Dienophile Synthesis->Diels-Alder Reaction Aromatization Aromatization Diels-Alder Reaction->Aromatization Column Chromatography Column Chromatography Aromatization->Column Chromatography Functionalized Angucycline Core Functionalized Angucycline Core Column Chromatography->Functionalized Angucycline Core

Caption: General workflow for the synthesis of an angucycline core.

Stereoselective Synthesis of the Aziridine Moiety

The introduction of the chiral aziridine ring onto the angucycline scaffold is a major synthetic challenge. Numerous methods for the stereoselective synthesis of aziridines have been developed and could potentially be adapted for this purpose.

Table 2: Potential Methods for Stereoselective Aziridination

MethodDescriptionKey Reagents/CatalystsAdvantagesPotential Challenges
Nitrene Transfer to Alkenes Transition metal-catalyzed transfer of a nitrene group to a C=C double bond.Rh(II), Cu(I), or Fe(II) complexes with chiral ligands; Sulfonyliminoiodinanes (PhI=NTs)High stereoselectivity possible with appropriate chiral catalysts.Requires a suitable alkene precursor on the angucycline core; potential for side reactions.
Ring Closure of β-Amino Alcohols Cyclization of a 1,2-amino alcohol, often via activation of the hydroxyl group.Mitsunobu reaction (DEAD, PPh₃); Sulfonylation followed by base-mediated cyclization.Utilizes readily available amino acid precursors to set stereochemistry.Requires stereoselective synthesis of the β-amino alcohol precursor on the complex scaffold.
Aza-Darzens Reaction Reaction of an imine with an α-haloester enolate or a related nucleophile.Strong bases (e.g., LDA, NaHMDS); Chiral phase-transfer catalysts.Can provide access to highly substituted aziridines.Stereocontrol can be challenging; requires a suitable imine precursor.

Conclusion and Future Directions

The chemical synthesis of this compound remains an unsolved challenge in natural product synthesis. The strategies outlined in these application notes provide a foundation for approaching this complex target. Future success will likely rely on a combination of:

  • A highly convergent synthetic route: To efficiently assemble the complex angucycline core.

  • Novel stereoselective methods: For the late-stage introduction of the aziridine-containing side chain.

  • Inspiration from biosynthesis: Potentially employing chemoenzymatic steps to overcome difficult transformations.

The development of a successful total synthesis of this compound will not only provide access to this potent antibiotic for further biological evaluation but also drive the development of new synthetic methodologies applicable to other complex natural products.

References

Application Notes and Protocols for Cell-Based Assays Using Azicemicin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Azicemicin A in various cell-based assays. This compound is an angucycline antibiotic produced by Kibdelosporangium sp. MJ126-NF4, notable for its unique aziridine moiety attached to a polyketide core.[1][2] This structural feature is critical to its biological activity, which includes antimicrobial effects against Gram-positive bacteria with low toxicity observed in murine models.[1][3] The aziridine ring is a key functional group also found in other potent antitumor agents like mitomycins and azinomycins, which are known to alkylate and cross-link DNA.[1][4]

The following protocols are designed to assess the antimicrobial, cytotoxic, and potential anticancer activities of this compound.

Antimicrobial Susceptibility Testing

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains using the broth microdilution method.

Experimental Protocol:

  • Bacterial Strain Preparation:

    • Culture selected Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria in appropriate broth overnight at 37°C.

    • Dilute the overnight culture to achieve a starting inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations (e.g., 0.01 µg/mL to 128 µg/mL).

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate.

    • Include a positive control (bacteria with no drug) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Data Presentation:

Bacterial StrainThis compound MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)1.56
Bacillus subtilis (ATCC 6633)0.78
Escherichia coli (ATCC 25922)>128

Cytotoxicity Assay in Mammalian Cell Lines

This protocol evaluates the cytotoxic effects of this compound on cancer cell lines using a resazurin-based assay to measure cell viability.

Experimental Protocol:

  • Cell Culture:

    • Culture human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of this compound (e.g., 0.1 µM to 100 µM) for 48-72 hours.

    • Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

  • Cell Viability Assessment:

    • Add resazurin solution to each well and incubate for 2-4 hours.

    • Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.

    • Cell viability is expressed as a percentage relative to the vehicle-treated control.

Data Presentation:

Cell LineThis compound IC50 (µM)Doxorubicin IC50 (µM)
HeLa12.50.8
MCF-725.81.2

DNA Damage Response Pathway

The aziridine ring of this compound is expected to induce DNA damage, likely triggering a cellular DNA Damage Response (DDR). The following diagram illustrates the anticipated signaling cascade.

DNA_Damage_Response Azicemicin_A This compound DNA_Damage DNA Damage (Cross-linking) Azicemicin_A->DNA_Damage ATM_ATR ATM/ATR Kinases (Sensor Proteins) DNA_Damage->ATM_ATR CHK1_CHK2 CHK1/CHK2 (Transducer Kinases) ATM_ATR->CHK1_CHK2 p53 p53 Activation CHK1_CHK2->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair p53->DNA_Repair

Caption: Proposed DNA Damage Response pathway induced by this compound.

Cell Cycle Analysis by Flow Cytometry

This protocol assesses the effect of this compound on cell cycle progression.

Experimental Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining and Analysis:

    • Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate for 30 minutes in the dark at room temperature.

    • Analyze the cell cycle distribution using a flow cytometer.

Data Presentation:

Treatment% G1 Phase% S Phase% G2/M Phase
Vehicle Control55.228.116.7
This compound (10 µM)20.515.364.2

Experimental Workflow for a Cell-Based Assay

The following diagram outlines the general workflow for conducting a cell-based assay with this compound.

Experimental_Workflow Start Start: Cell Culture Seeding Seed Cells in Microplate Start->Seeding Treatment Treat with this compound (Serial Dilutions) Seeding->Treatment Incubation Incubate (24-72 hours) Treatment->Incubation Assay Perform Specific Assay (e.g., Viability, Staining) Incubation->Assay Data_Acquisition Data Acquisition (e.g., Plate Reader, Flow Cytometer) Assay->Data_Acquisition Analysis Data Analysis (e.g., IC50, Cell Cycle Profile) Data_Acquisition->Analysis End End: Report Results Analysis->End

Caption: General workflow for cell-based assays with this compound.

References

Application Notes & Protocols for Identifying the Cellular Targets of Azicemicin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for several established techniques to identify the cellular targets of Azicemicin A, a novel antimicrobial antibiotic.[1] The selection of the most appropriate method will depend on the specific research question, available resources, and the chemical properties of this compound.

1. Introduction to this compound

This compound is a bioactive natural product isolated from Amycolatopsis.[1] Its structure features an angucycline core and a unique aziridine moiety. This aziridine ring is suggested to be crucial for its biological activity, similar to other antitumor/antimicrobial agents like mitomycins and azinomycins.[2][3] Understanding the specific cellular targets of this compound is essential for elucidating its mechanism of action and for its potential development as a therapeutic agent.[4]

2. Overview of Target Identification Strategies

The identification of small molecule targets is a critical step in drug discovery.[5] Methodologies can be broadly categorized into two main approaches: chemical probe-based methods and label-free methods.[4][6][7]

  • Chemical Probe-Based Methods: These techniques involve chemically modifying this compound to incorporate a tag (e.g., biotin, a fluorophore, or a photoreactive group) for affinity purification or visualization.[6][7][8][9]

  • Label-Free Methods: These approaches utilize the native, unmodified this compound and rely on detecting changes in the physical properties of target proteins upon binding.[7][10][11]

Additionally, genetic and computational methods can complement these experimental approaches.

Section 1: Chemical Probe-Based Approaches

Affinity Chromatography using an this compound Probe

Affinity chromatography is a powerful technique for isolating target proteins from complex biological mixtures based on specific binding interactions.[12] This method involves immobilizing a modified version of this compound onto a solid support to "capture" its binding partners from a cell lysate.[12]

Experimental Workflow:

cluster_0 Probe Synthesis & Immobilization cluster_1 Target Capture cluster_2 Target Identification A Synthesize this compound derivative with a linker B Couple derivative to affinity resin (e.g., sepharose beads) A->B C Prepare cell lysate D Incubate lysate with this compound-coupled resin C->D E Wash away non-specifically bound proteins D->E F Elute specifically bound proteins G Separate proteins by SDS-PAGE F->G H Identify proteins by mass spectrometry G->H

Caption: Workflow for Affinity Chromatography-based Target Identification.

Detailed Protocol:

1. Synthesis of this compound Affinity Probe:

  • Note: This step requires significant expertise in synthetic chemistry. A linker arm should be attached to a position on the this compound molecule that is not critical for its biological activity. Structure-activity relationship (SAR) studies are recommended to determine suitable modification sites.
  • Introduce a linker with a reactive functional group (e.g., a primary amine or carboxylic acid) onto the this compound scaffold.
  • Couple the linker-modified this compound to an activated affinity matrix (e.g., NHS-activated Sepharose beads) according to the manufacturer's instructions.

2. Preparation of Cell Lysate:

  • Grow the target cells (e.g., a susceptible bacterial strain or cancer cell line) to the desired density.
  • Harvest the cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells using an appropriate method (e.g., sonication, French press) in a lysis buffer containing protease inhibitors.
  • Clarify the lysate by centrifugation to remove cellular debris.

3. Affinity Purification:

  • Incubate the clarified cell lysate with the this compound-coupled beads for 2-4 hours at 4°C with gentle rotation.
  • As a negative control, incubate a separate aliquot of lysate with beads that have been treated with the linker alone or an inactive analogue of this compound.
  • Pack the beads into a column and wash extensively with lysis buffer to remove non-specifically bound proteins.
  • Elute the bound proteins using a competitive eluent (e.g., a high concentration of free this compound), or by changing the pH or ionic strength of the buffer.

4. Protein Identification:

  • Concentrate the eluted proteins.
  • Separate the proteins by one-dimensional SDS-PAGE and visualize with Coomassie blue or silver staining.
  • Excise protein bands that are present in the this compound elution but not in the control.
  • Identify the proteins using mass spectrometry (e.g., LC-MS/MS).

Data Presentation:

Band IDProtein NameMolecular Weight (kDa)Peptide Count (MS/MS)Fold Enrichment (this compound vs. Control)
1Protein X751520.5
2Protein Y501015.2
3Protein Z30812.8
Photo-Affinity Labeling

This technique uses a photoreactive derivative of this compound to form a covalent bond with its target protein upon UV irradiation.[13][14] This is particularly useful for capturing transient or weak interactions.[14]

Experimental Workflow:

cluster_0 Probe Design & Incubation cluster_1 Crosslinking & Enrichment cluster_2 Target Identification A Synthesize this compound with photoreactive group and tag (e.g., biotin) B Incubate probe with live cells or lysate A->B C Expose to UV light to induce covalent crosslinking B->C D Lyse cells (if applicable) C->D E Enrich biotinylated proteins with streptavidin beads D->E F Elute captured proteins E->F G Analyze by SDS-PAGE and Western Blot F->G H Identify proteins by mass spectrometry G->H

Caption: Workflow for Photo-Affinity Labeling.

Detailed Protocol:

  • Probe Synthesis: Synthesize a derivative of this compound containing a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag like biotin.[13]

  • Incubation and Crosslinking: Incubate the photo-affinity probe with intact cells or cell lysate. To control for non-specific binding, a parallel experiment should be conducted where a mock-treated sample is not exposed to UV light.

  • UV Irradiation: Expose the samples to UV light (e.g., 365 nm) to activate the photoreactive group and induce covalent bond formation with interacting proteins.[14]

  • Enrichment and Identification: Lyse the cells (if not already done) and enrich the biotin-tagged proteins using streptavidin-coated beads. Elute the captured proteins and identify them by mass spectrometry as described for affinity chromatography.

Section 2: Label-Free Approaches

Label-free methods are advantageous as they do not require chemical modification of the natural product, thus avoiding potential alterations to its biological activity.[7][15]

Drug Affinity Responsive Target Stability (DARTS)

DARTS is based on the principle that the binding of a small molecule can stabilize its target protein, making it less susceptible to proteolytic degradation.[15][16][17]

Experimental Workflow:

cluster_0 Treatment & Digestion cluster_1 Analysis & Identification A Prepare cell lysate B Treat lysate with this compound or vehicle control A->B C Add protease (e.g., thermolysin) for limited digestion B->C D Stop digestion C->D E Separate protein fragments by SDS-PAGE D->E F Identify protected protein bands by mass spectrometry E->F

Caption: Workflow for Drug Affinity Responsive Target Stability (DARTS).

Detailed Protocol:

  • Cell Lysate Preparation: Prepare a native protein lysate as described previously.

  • Drug Incubation: Divide the lysate into aliquots. Treat one aliquot with this compound (at various concentrations) and another with a vehicle control (e.g., DMSO). Incubate for 1 hour at room temperature.

  • Protease Digestion: Add a protease, such as thermolysin or pronase, to each aliquot and incubate for a short period (e.g., 15-30 minutes).[18] The optimal protease and digestion time should be determined empirically.

  • Analysis: Stop the digestion by adding a denaturing sample buffer and heating. Analyze the protein fragments by SDS-PAGE.

  • Target Identification: Look for protein bands that are present or more intense in the this compound-treated lanes compared to the control lanes. Excise these bands and identify the proteins by mass spectrometry.[19]

Data Presentation:

Protein CandidateProtease ConcentrationThis compound Concentration (µM)% Protein Remaining (Compared to no protease control)
Protein A1:500020
1075
5090
Protein B (Control)1:500025
1023
5026
Thermal Proteome Profiling (TPP) / Cellular Thermal Shift Assay (CETSA®)

TPP and CETSA are based on the principle that drug binding increases the thermal stability of the target protein.[20][21][22] By heating cell lysates or intact cells treated with a drug to various temperatures, stabilized target proteins will remain in the soluble fraction at higher temperatures compared to unbound proteins.[[“]][[“]]

Experimental Workflow:

cluster_0 Treatment & Heating cluster_1 Sample Processing cluster_2 Analysis & Identification A Treat cells/lysate with this compound or vehicle B Aliquot and heat samples to a range of temperatures A->B C Separate soluble and precipitated protein fractions B->C D Collect soluble fraction C->D E Analyze soluble proteins by Western Blot (for candidate) or Mass Spectrometry (for proteome-wide) D->E F Identify proteins with increased thermal stability E->F

Caption: Workflow for Thermal Proteome Profiling (TPP).

Detailed Protocol:

  • Cell Treatment: Treat intact cells or cell lysate with this compound or a vehicle control.

  • Heating: Aliquot the samples and heat them individually to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a fixed time (e.g., 3 minutes), followed by cooling.

  • Fractionation: Separate the soluble proteins from the aggregated, denatured proteins by centrifugation.

  • Proteomic Analysis: Collect the soluble fractions, digest the proteins into peptides, and label them with isobaric tags (e.g., TMT10).[20] Analyze the relative abundance of each protein at each temperature point using quantitative mass spectrometry.[20]

  • Data Analysis: Plot the abundance of each protein as a function of temperature to generate a "melting curve." Identify proteins that show a significant shift in their melting temperature (Tm) in the presence of this compound.

Data Presentation:

Protein IDTm (Vehicle) (°C)Tm (this compound) (°C)ΔTm (°C)p-value
P1234552.158.5+6.4<0.001
Q6789060.360.1-0.20.89
R5432148.953.2+4.3<0.01

Section 3: Genetic Approaches

Yeast Three-Hybrid (Y3H) System

The Y3H system is a genetic method to identify protein-small molecule interactions in vivo.[25][26][27][28] It is an extension of the yeast two-hybrid system and is particularly useful for screening large cDNA libraries.[29]

Logical Relationship:

cluster_0 Y3H System Components Hook Hook Protein (DNA-BD + Ligand 1 Receptor) Interaction Trimeric Complex Formation Hook->Interaction Bait Hybrid Molecule (Ligand 1 - this compound) Bait->Interaction Fish Fish Protein (Activation Domain + cDNA Library Protein) Fish->Interaction Reporter Reporter Gene Activation (e.g., HIS3, lacZ) Interaction->Reporter drives transcription

Caption: Principle of the Yeast Three-Hybrid (Y3H) System.

Detailed Protocol:

  • Hybrid Molecule Synthesis: Synthesize a hybrid molecule consisting of this compound covalently linked to another small molecule for which a known receptor exists (e.g., methotrexate, which binds dihydrofolate reductase).[27]

  • Yeast Strain Engineering: Use a yeast strain engineered to express two fusion proteins:

    • Hook: A DNA-binding domain (DBD) fused to the receptor of the known small molecule (e.g., DHFR).

    • Fish: A transcriptional activation domain (AD) fused to proteins from a cDNA expression library.[27]

  • Screening: Transform the yeast with the cDNA library. Grow the yeast in the presence of the this compound-hybrid molecule on selective media.

  • Hit Identification: If a protein from the library (the "fish") binds to this compound, it will bring the DBD and AD into proximity, activating reporter genes and allowing the yeast to grow. Plasmids from the surviving colonies are isolated and sequenced to identify the target protein.

Section 4: Target Validation

Following the identification of putative targets, it is crucial to validate the interaction. Validation methods include:

  • Western Blotting: Confirming the results from DARTS or TPP for a specific candidate protein.[17][18]

  • Isothermal Titration Calorimetry (ITC): To determine the binding affinity and thermodynamics of the interaction between purified protein and this compound.

  • Surface Plasmon Resonance (SPR): To measure the kinetics of binding and dissociation.

  • In vitro activity assays: To determine if this compound modulates the biochemical function of the purified target protein.

  • Genetic knockdown/knockout: To assess whether reducing the expression of the target protein phenocopies the effects of this compound treatment.

By employing a combination of these techniques, researchers can confidently identify and validate the cellular targets of this compound, paving the way for a deeper understanding of its antimicrobial mechanism and potential therapeutic applications.

References

Application Notes and Protocols: Development of Azicemicin A Derivatives with Improved Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azicemicin A is a naturally occurring angucycline antibiotic produced by the actinomycete Kibdelosporangium sp. MJ126-NF4.[1] Its structure features a unique aziridine ring attached to a polyketide core, a moiety that is critical for its biological activity.[1] this compound has demonstrated antimicrobial activity, particularly against Gram-positive bacteria, with the added advantage of low toxicity in preliminary studies.[1] The aziridine ring, a highly strained three-membered heterocycle, is also found in other potent antitumor and antimicrobial agents like mitomycins and azinomycins, where it participates in the alkylation of DNA, leading to cytotoxicity.[1] This mode of action suggests the potential for this compound and its derivatives as novel therapeutic agents.

The development of derivatives of natural products is a cornerstone of drug discovery, often leading to compounds with improved potency, selectivity, and pharmacokinetic properties. This document provides a framework for the development and evaluation of novel this compound derivatives with enhanced efficacy. It includes detailed protocols for the synthesis and biological evaluation of these compounds.

Rationale for Derivative Development

The primary goals for the development of this compound derivatives include:

  • Enhanced Antimicrobial/Antitumor Potency: Modification of the this compound scaffold can lead to derivatives with lower minimum inhibitory concentrations (MIC) against pathogenic bacteria or lower half-maximal inhibitory concentrations (IC50) against cancer cell lines.

  • Improved Selectivity: Derivatives can be designed to exhibit greater selectivity towards microbial or cancer cells over host cells, thereby reducing potential side effects.

  • Optimized Pharmacokinetic Properties: Chemical modifications can improve drug-like properties such as solubility, stability, and bioavailability.

  • Overcoming Resistance: Novel derivatives may be effective against microbial strains or cancer cells that have developed resistance to existing therapies.

Data Presentation

Effective drug development relies on the systematic organization and comparison of experimental data. The following tables provide a template for summarizing the biological activity of newly synthesized this compound derivatives.

Table 1: In Vitro Antimicrobial Activity of this compound Derivatives against Gram-Positive Bacteria

Compound IDModificationMIC (µg/mL) vs. Staphylococcus aureus (ATCC 29213)MIC (µg/mL) vs. Enterococcus faecalis (ATCC 29212)
This compoundParent Compound[Insert Data][Insert Data]
AZD-001[e.g., C-5 Hydroxyl Esterification][Insert Data][Insert Data]
AZD-002[e.g., N-Methyl Aziridine Demethylation][Insert Data][Insert Data]
............

Table 2: In Vitro Cytotoxicity of this compound Derivatives against Human Cancer Cell Lines

Compound IDModificationIC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. HCT116 (Colon Cancer)Selectivity Index (SI)*
This compoundParent Compound[Insert Data][Insert Data][Insert Data]
AZD-001[e.g., C-5 Hydroxyl Esterification][Insert Data][Insert Data][Insert Data]
AZD-002[e.g., N-Methyl Aziridine Demethylation][Insert Data][Insert Data][Insert Data]
...............

*Selectivity Index (SI) is calculated as the IC50 in a non-cancerous cell line (e.g., MCF-10A) divided by the IC50 in the cancer cell line.

Experimental Protocols

General Synthetic Approach for this compound Derivatives

The synthesis of this compound derivatives would likely involve semi-synthetic modifications of the natural product, targeting various functional groups on the angucycline core.

Workflow for Derivative Synthesis

G cluster_0 Synthesis Workflow Isolation Isolation & Purification of this compound Protection Protecting Group Chemistry Isolation->Protection Protect sensitive functional groups Modification Chemical Modification (e.g., Esterification, Etherification) Protection->Modification Introduce diversity Deprotection Deprotection Modification->Deprotection Remove protecting groups Purification Purification & Characterization (HPLC, NMR, MS) Deprotection->Purification Isolate final product

Caption: A generalized workflow for the semi-synthesis of this compound derivatives.

Protocol for Esterification of a Hydroxyl Group on the Angucycline Core:

  • Protection of Reactive Groups: Dissolve this compound in a suitable solvent (e.g., dry dichloromethane). Add a protecting group reagent (e.g., tert-butyldimethylsilyl chloride) and a base (e.g., imidazole) to selectively protect reactive hydroxyl groups, leaving the target hydroxyl group accessible.

  • Esterification: To the solution of the protected this compound, add the desired carboxylic acid, a coupling agent (e.g., dicyclohexylcarbodiimide, DCC), and a catalyst (e.g., 4-dimethylaminopyridine, DMAP). Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • Deprotection: Add a deprotecting agent (e.g., tetrabutylammonium fluoride, TBAF) to remove the protecting groups.

  • Purification: Purify the resulting derivative using column chromatography or preparative high-performance liquid chromatography (HPLC).

  • Characterization: Confirm the structure of the synthesized derivative using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Preparation of Bacterial Inoculum: Culture the bacterial strain (e.g., Staphylococcus aureus) in Mueller-Hinton Broth (MHB) to an optical density (OD) corresponding to a standardized inoculum size (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution of Compounds: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound derivatives in MHB.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC by visual inspection for the lowest concentration of the compound that inhibits visible bacterial growth.

Protocol for In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.

Proposed Mechanism of Action and Signaling Pathway

The aziridine moiety of compounds like mitomycin C is known to be a key pharmacophore that alkylates DNA, leading to interstrand cross-links and ultimately apoptosis. It is hypothesized that this compound derivatives with enhanced efficacy may follow a similar mechanism.

Hypothesized Signaling Pathway for this compound Derivative-Induced Cytotoxicity

G cluster_0 Mechanism of Action Derivative This compound Derivative Activation Reductive Activation (Intracellular) Derivative->Activation Alkylation DNA Alkylation & Cross-linking Activation->Alkylation Damage DNA Damage Response (DDR) Alkylation->Damage Apoptosis Apoptosis Damage->Apoptosis

Caption: A proposed signaling pathway for the cytotoxic action of this compound derivatives.

Conclusion

The development of novel this compound derivatives presents a promising avenue for the discovery of new antimicrobial and anticancer agents. The protocols outlined in this document provide a comprehensive framework for the synthesis, screening, and evaluation of these compounds. By systematically modifying the this compound scaffold and assessing the biological activity of the resulting derivatives, researchers can identify lead candidates with improved efficacy and drug-like properties for further preclinical and clinical development.

References

Application Notes and Protocols for Heterologous Expression of the Azicemicin A Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the heterologous expression of the Azicemicin A biosynthetic gene cluster (BGC). This compound, an angucycline-type antibiotic with a unique aziridine moiety, is naturally produced by Kibdelosporangium sp. MJ126-NF4.[1][2] Heterologous expression in a well-characterized host, such as Streptomyces coelicolor, offers a promising strategy for improving production titers, facilitating genetic engineering for analogue generation, and streamlining downstream processing.

Introduction

The this compound biosynthetic gene cluster (azic) spans approximately 50 kbp and encodes a type II polyketide synthase (PKS) system responsible for the angucycline core, along with enzymes for the biosynthesis of the unique aziridine moiety from aspartic acid.[1][2] Due to the large size of the BGC, its successful transfer and expression in a heterologous host require robust molecular biology techniques. The following protocols are designed to guide researchers through the process of cloning the azic BGC, introducing it into an engineered Streptomyces host, and subsequent fermentation and purification of this compound. The protocols are based on established methods for handling large gene clusters and are tailored for the azic BGC.

Data Presentation

Quantitative data from heterologous expression experiments are crucial for evaluating the success of gene cluster transfer and host engineering. While specific yield data for the heterologous production of this compound is not yet available in published literature, the following table outlines the key metrics that should be recorded.

ParameterNative Producer (Kibdelosporangium sp. MJ126-NF4)Heterologous Host (S. coelicolor M1152)Notes
This compound Titer (mg/L) Data not availableData not availableThe primary metric for production efficiency.
Biomass (g/L) Data not availableData not availableTo normalize production to cell growth.
Key Precursor Levels (relative abundance) Data not availableData not availablee.g., Acetyl-CoA, Malonyl-CoA, Aspartic Acid.
Optimal Fermentation Time (days) Data not availableData not availableTime to reach maximum product accumulation.

Experimental Workflows and Signaling Pathways

A general workflow for the heterologous expression of a large biosynthetic gene cluster like azic is depicted below. This involves the assembly of the gene cluster, transfer to a suitable host, and subsequent production and analysis.

experimental_workflow cluster_assembly BGC Assembly genomic_dna Genomic DNA from Kibdelosporangium sp. MJ126-NF4 pcr PCR Amplification of BGC Fragments genomic_dna->pcr assembly Gibson Assembly or TAR Cloning pcr->assembly construct Assembled azic BGC in Expression Vector assembly->construct e_coli E. coli Donor Strain (e.g., ET12567/pUZ8002) construct->e_coli conjugation Triparental Conjugation e_coli->conjugation exconjugant Engineered S. coelicolor with azic BGC conjugation->exconjugant s_coelicolor Streptomyces coelicolor M1152 (Recipient) s_coelicolor->conjugation fermentation Fermentation exconjugant->fermentation extraction Extraction & Purification fermentation->extraction analysis LC-MS/NMR Analysis extraction->analysis product This compound analysis->product

Fig. 1: General workflow for heterologous expression of the this compound BGC.

The biosynthesis of the unique aziridine moiety of this compound is a key part of its overall biosynthetic pathway. The proposed pathway for the formation of the aziridine carboxylate starter unit is initiated by the activation of aspartate.

aziridine_biosynthesis aspartate D/L-Aspartate adenylate Aspartyl-AMP aspartate->adenylate AzicM (Adenylyltransferase) azicp_aminoacyl Aminoacyl-AzicP adenylate->azicp_aminoacyl AzicP (Acyl Carrier Protein) aziridine_precursor Aziridine Carboxylate Starter Unit azicp_aminoacyl->aziridine_precursor Further enzymatic steps (e.g., AzicN - Decarboxylase) pks Type II PKS Machinery aziridine_precursor->pks Incorporation into Polyketide Chain

Fig. 2: Proposed biosynthetic pathway for the aziridine moiety precursor of this compound.[1][2]

Experimental Protocols

Protocol 1: Cloning and Assembly of the this compound BGC

This protocol describes the assembly of the ~50 kbp azic BGC into an integrative expression vector using Gibson Assembly. The BGC will be amplified in several overlapping fragments.

Materials:

  • Genomic DNA from Kibdelosporangium sp. MJ126-NF4

  • High-fidelity DNA polymerase

  • PCR primers with 20-40 bp overlaps for adjacent fragments and the vector

  • Integrative Streptomyces expression vector (e.g., pSET152 derivative) linearized by PCR or restriction digest

  • Gibson Assembly Master Mix

  • Nuclease-free water

  • Agarose gel electrophoresis reagents

  • DNA purification kits

Procedure:

  • Primer Design: Design PCR primers to amplify the ~50 kbp azic BGC in 4-6 overlapping fragments of approximately 8-12 kbp each. Primers should have a 3' end that anneals to the target sequence and a 5' end with a 20-40 bp overlap with the adjacent fragment or the linearized vector.

  • PCR Amplification: Perform PCR amplification for each fragment using high-fidelity DNA polymerase and Kibdelosporangium sp. MJ126-NF4 genomic DNA as the template.

  • Fragment Verification and Purification: Run a small aliquot of each PCR product on an agarose gel to verify the size and purity of the fragments. Purify the PCR products using a suitable DNA purification kit.

  • Gibson Assembly Reaction: a. Combine equimolar amounts of the purified PCR fragments and the linearized expression vector in a microcentrifuge tube. The total DNA amount should be between 0.02 and 0.5 pmol. b. Add an equal volume of 2x Gibson Assembly Master Mix. c. Incubate the reaction at 50°C for 60 minutes.

  • Transformation into E. coli : Transform the Gibson Assembly product into competent E. coli DH10B or a similar strain suitable for large plasmid propagation.

  • Colony PCR and Plasmid Verification: Screen E. coli colonies by PCR using primers that span the assembly junctions to identify clones with the correctly assembled construct. Isolate the plasmid DNA from positive clones and further verify the assembly by restriction digest and sequencing of the junctions.

Protocol 2: Transfer of the azic BGC into Streptomyces coelicolor M1152

This protocol details the transfer of the expression vector containing the azic BGC from a methylation-deficient E. coli strain to S. coelicolor M1152 via triparental conjugation.

Materials:

  • E. coli ET12567/pUZ8002 donor strain containing the azic BGC construct

  • S. coelicolor M1152 spore stock

  • Mannitol Soya Flour (MS) agar plates

  • Tryptic Soy Broth (TSB)

  • Nalidixic acid and other appropriate antibiotics for selection

  • 2xYT medium

Procedure:

  • Prepare E. coli Donor: Inoculate the E. coli ET12567/pUZ8002 strain harboring the azic construct into LB medium with appropriate antibiotics and grow overnight at 37°C.

  • Prepare S. coelicolor Recipient: a. Inoculate S. coelicolor M1152 spores into 2xYT medium. b. Heat shock the spores at 50°C for 10 minutes to induce germination.

  • Conjugation: a. Wash the overnight E. coli culture twice with fresh LB medium to remove antibiotics. b. Mix the washed E. coli cells with the heat-shocked S. coelicolor spores. c. Plate the mixture onto MS agar plates and incubate at 30°C for 16-20 hours.

  • Selection of Exconjugants: a. Overlay the plates with a solution of nalidixic acid (to counter-select E. coli) and the appropriate antibiotic for selecting the integrative plasmid. b. Continue incubation at 30°C until exconjugant colonies appear.

  • Verification of Exconjugants: a. Streak single colonies of the exconjugants onto fresh selective MS agar plates to obtain pure cultures. b. Confirm the integration of the azic BGC into the S. coelicolor genome by PCR using primers specific to the azic gene cluster.

Protocol 3: Fermentation and Purification of this compound

This protocol provides a general method for the fermentation of the engineered S. coelicolor M1152 and the subsequent extraction and purification of this compound.

Materials:

  • Engineered S. coelicolor M1152 strain

  • TSB medium for seed culture

  • Production medium (e.g., R5A or a suitable angucycline production medium)

  • Ethyl acetate or other suitable organic solvent

  • Silica gel for column chromatography

  • HPLC system with a C18 column

Procedure:

  • Seed Culture: Inoculate a loopful of the engineered S. coelicolor from a fresh plate into TSB medium and incubate at 30°C with shaking for 2-3 days.

  • Production Culture: Inoculate the production medium with the seed culture (e.g., 5% v/v) and incubate at 30°C with shaking for 5-7 days.

  • Extraction: a. Separate the mycelium from the culture broth by centrifugation. b. Extract the supernatant with an equal volume of ethyl acetate three times. c. Combine the organic phases and evaporate to dryness under reduced pressure to obtain the crude extract.

  • Purification: a. Resuspend the crude extract in a minimal volume of a suitable solvent. b. Perform initial purification by silica gel column chromatography using a step gradient of hexane and ethyl acetate. c. Collect fractions and analyze by TLC or HPLC. d. Pool fractions containing this compound and further purify by preparative HPLC on a C18 column.

  • Structural Verification: Confirm the identity and purity of the isolated this compound by LC-MS and NMR spectroscopy.

References

Application of Azicemicin A: Biosynthesis and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azicemicin A is an antibiotic belonging to the angucycline class of aromatic polyketides.[1] It is produced by the actinomycete Kibdelosporangium sp. MJ126-NF4.[1] A distinctive feature of this compound is the presence of a unique aziridine moiety attached to the C-3 position of its core structure, which is believed to be crucial for its biological activity.[1] While aziridine-containing natural products are valuable intermediates in organic synthesis, a review of the current scientific literature reveals no published studies on the application of this compound as a starting material or intermediate in the total synthesis of other natural products.

This document provides a comprehensive overview of the current knowledge on this compound, focusing on its biosynthesis and biological activity. Detailed protocols for the key experiments that elucidated its biosynthetic pathway are also presented.

Biosynthesis of this compound

The biosynthesis of this compound involves a type II polyketide synthase (PKS) for the formation of the angucycline skeleton and a unique pathway for the generation of the aziridine ring.[1] Isotope-tracer experiments have been instrumental in identifying the precursors of this molecule.

Precursors
  • Angucycline Core: Feeding experiments with [1-¹³C]acetate and [1,2-¹³C₂]acetate have confirmed that the angucycline skeleton is biosynthesized via a type II polyketide synthase pathway.[1]

  • Aziridine Moiety: Isotope-tracer studies using deuterium-labeled amino acids have revealed that aspartic acid is the precursor of the aziridine moiety.[1]

Proposed Biosynthetic Pathway

The biosynthetic gene cluster for this compound has been identified and spans approximately 50 kbp.[1] This cluster contains genes for a type II PKS, as well as enzymes responsible for the formation of the aziridine ring, including adenylyl transferases, a decarboxylase, an acyl carrier protein (ACP), and several oxygenases.[1]

The proposed pathway for the formation of the aziridine moiety begins with the activation of aspartic acid. The enzyme AzicM, an adenylyl transferase, specifically recognizes and activates aspartic acid.[1]

This compound Biosynthesis cluster_0 Aziridine Moiety Formation cluster_1 Polyketide Core Synthesis cluster_2 Final Assembly Aspartate Aspartate Activated_Aspartate Activated Aspartate (Adenylate) Aspartate->Activated_Aspartate AzicM (Adenylyltransferase) AzicP_linked_intermediate AzicP-linked Intermediate Activated_Aspartate->AzicP_linked_intermediate AzicP (ACP) Aziridine_carboxylate Aziridine Carboxylate Starter Unit AzicP_linked_intermediate->Aziridine_carboxylate Further enzymatic steps (e.g., AzicN - Decarboxylase) Azicemicin_A This compound Aziridine_carboxylate->Azicemicin_A Attachment to Core Acetate Acetate Polyketide_Chain Polyketide Chain Acetate->Polyketide_Chain Type II PKS Angucycline_Core Angucycline Core Polyketide_Chain->Angucycline_Core Cyclization Angucycline_Core->Azicemicin_A

Caption: Proposed biosynthetic pathway of this compound.

Biological Activity of this compound

This compound exhibits antimicrobial activity, particularly against Gram-positive bacteria.[1] Studies have shown that it displays little toxicity to mice.[1] The aziridine moiety is a key feature in the biological activity of other natural products like mitomycins and azinomycins, where it is involved in their antitumor and antimicrobial actions.[1]

Quantitative Data

The substrate specificity of the adenylyl transferases, AzicM and AzicV, involved in the biosynthesis of the aziridine moiety has been investigated. The following table summarizes the relative activity of AzicM with various amino acid substrates.

SubstrateRelative Activity of AzicM (%)
L-Aspartate100
D-Aspartate75
L-Glutamate< 5
L-Alanine< 5
Glycine< 5
L-Serine< 5

Data adapted from biosynthetic studies of aziridine formation in azicemicins.[1]

Experimental Protocols

While there are no protocols for the application of this compound in natural product synthesis, the following methodologies were key in elucidating its biosynthetic pathway.

Protocol 1: Gene Cloning and Expression of Adenylyl Transferases (AzicM and AzicV)

Objective: To express and purify the enzymes AzicM and AzicV to characterize their substrate specificity.

Workflow:

Enzyme Expression Workflow Genomic_DNA_Extraction Genomic DNA Extraction from Kibdelosporangium sp. MJ126-NF4 PCR_Amplification PCR Amplification of azicM and azicV genes Genomic_DNA_Extraction->PCR_Amplification Ligation Ligation into Expression Vector (e.g., pET vector) PCR_Amplification->Ligation Transformation Transformation into E. coli Expression Host Ligation->Transformation Protein_Expression Induction of Protein Expression (e.g., with IPTG) Transformation->Protein_Expression Cell_Lysis Cell Lysis and Crude Extract Preparation Protein_Expression->Cell_Lysis Purification Protein Purification (e.g., Ni-NTA affinity chromatography) Cell_Lysis->Purification Purified_Enzyme Purified AzicM / AzicV Purification->Purified_Enzyme

Caption: Workflow for the expression and purification of biosynthetic enzymes.

Methodology:

  • Genomic DNA Isolation: Isolate high-quality genomic DNA from a culture of Kibdelosporangium sp. MJ126-NF4.

  • Gene Amplification: Amplify the azicM and azicV genes from the genomic DNA using gene-specific primers and a high-fidelity DNA polymerase.

  • Cloning: Ligate the PCR products into a suitable E. coli expression vector, such as a pET vector with a His-tag for purification.

  • Transformation and Expression: Transform the expression constructs into a suitable E. coli host strain (e.g., BL21(DE3)). Grow the transformed cells to an optimal density and induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Purification: Harvest the cells, lyse them, and purify the His-tagged proteins from the soluble fraction using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.

Protocol 2: Enzyme Activity Assay for Adenylyl Transferases

Objective: To determine the amino acid substrate specificity of the purified AzicM and AzicV enzymes.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the purified enzyme (AzicM or AzicV), an amino acid substrate, ATP, and magnesium ions in a suitable buffer.

  • Enzyme Reaction: Initiate the reaction by adding the enzyme and incubate at an optimal temperature. The adenylylation of the amino acid will produce pyrophosphate (PPi).

  • Pyrophosphate Detection: Quantify the amount of PPi produced using a colorimetric method, such as the Nichol's method.

  • Data Analysis: Compare the amount of PPi produced with different amino acid substrates to determine the relative activity and substrate specificity of the enzyme.

Conclusion

This compound is a fascinating natural product with a unique aziridine moiety that is crucial for its antimicrobial activity. While its application as a synthetic precursor in the synthesis of other natural products has not been reported, the study of its biosynthesis has provided valuable insights into the enzymatic formation of aziridine rings. The detailed protocols for the characterization of the biosynthetic enzymes can serve as a guide for researchers in the field of natural product biosynthesis and enzyme mechanism studies. Further research may uncover synthetic applications for this compound or its derivatives, opening new avenues for drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with Azicemicin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Azicemicin A in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound is an antimicrobial antibiotic with the chemical formula C23H25NO9 and a molecular weight of 459.4 g/mol .[1] It belongs to the phenanthrene class of compounds and is isolated from Amycolatopsis.[1][2] Like many complex natural products, this compound is hydrophobic, which can lead to poor solubility in aqueous solutions. This low solubility can be a significant hurdle in experimental assays, formulation development, and ultimately, its therapeutic application, as it can result in low bioavailability.[3][4]

Q2: I am observing very low dissolution of this compound in my buffer. What are the initial steps I should take?

Low dissolution is a common issue with poorly soluble compounds. Here are the initial troubleshooting steps:

  • Verify Compound Purity and Integrity: Ensure the this compound you are using is of high purity and has not degraded. Impurities can sometimes affect solubility.

  • Particle Size Reduction: The surface area of the compound plays a crucial role in its dissolution rate.[4][5] Consider if the particle size of your this compound powder is optimal. Larger crystals will dissolve more slowly.

  • Optimize Agitation and Temperature: Ensure you are using adequate agitation (e.g., stirring or shaking) and that the temperature of your solution is controlled and appropriate for your experiment.[6] Most substances absorb heat during dissolution, so a slight increase in temperature can sometimes improve solubility.[4]

Q3: What are some common formulation strategies to enhance the aqueous solubility of this compound?

Several formulation strategies can be employed to improve the solubility of hydrophobic compounds like this compound. These can be broadly categorized into physical and chemical methods.[3][8]

Strategy CategoryMethodDescription
Physical Modification Particle Size ReductionDecreasing the particle size (e.g., through micronization or nanosuspension) increases the surface area-to-volume ratio, which can enhance the dissolution rate.[5][7]
Solid DispersionDispersing this compound in an inert carrier matrix at the solid-state can improve its dissolution.[3]
Amorphous FormsConverting the crystalline form of this compound to an amorphous form can increase its apparent solubility.[3]
Chemical Modification Co-solvencyThe addition of a water-miscible solvent (a co-solvent) in which this compound is more soluble can increase the overall solvent capacity of the aqueous solution.[5][8]
Use of SurfactantsSurfactants form micelles in aqueous solutions above their critical micelle concentration (CMC), which can encapsulate hydrophobic molecules like this compound, thereby increasing their apparent solubility.[3][9]
ComplexationUsing complexing agents, such as cyclodextrins, can form inclusion complexes with this compound, where the hydrophobic drug molecule is encapsulated within the more hydrophilic cyclodextrin cavity.[5]
Salt FormationIf this compound has ionizable groups, forming a salt can significantly increase its aqueous solubility.[7][8]

Troubleshooting Guides

Guide 1: Systematic Approach to Improving this compound Solubility

This guide provides a step-by-step workflow for systematically addressing solubility issues with this compound.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Formulation Strategy Selection cluster_2 Phase 3: Optimization and Validation A Problem: Low this compound Solubility B Characterize Physicochemical Properties (Purity, Particle Size) A->B C Determine Baseline Solubility (Shake-Flask Method) B->C D Select Appropriate Solubility Enhancement Technique(s) C->D E Co-solvents D->E Miscible with water? F Surfactants D->F Micelle formation needed? G Complexing Agents D->G Inclusion complex desired? H Particle Size Reduction D->H Improve dissolution rate? I Prepare Formulations E->I F->I G->I H->I J Measure Solubility of Formulations I->J K Analyze and Compare Results J->K L Select Optimal Formulation K->L G cluster_0 Observed Issue cluster_1 Potential Causes cluster_2 Corrective Actions A Inconsistent Solubility Results B Equilibrium Not Reached A->B C Inaccurate Quantification A->C D Sample Contamination A->D E Compound Degradation A->E F Increase incubation time and/or agitation B->F G Calibrate analytical instrument (e.g., HPLC, UV-Vis) C->G H Use pure solvents and materials; filter samples properly D->H I Assess compound stability in the chosen solvent and conditions E->I G cluster_0 Cellular Environment cluster_1 Molecular Target cluster_2 Cellular Consequences A This compound (with aziridine ring) B Reductive Activation (Intracellular) A->B Enzymatic reduction C Activated this compound B->C D DNA Double Helix C->D Covalent bonding E DNA Alkylation and Cross-linking D->E F Inhibition of DNA Replication and Transcription E->F G Cell Death (Apoptosis) F->G

References

Technical Support Center: Optimizing Azicemicin A Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Azicemicin A from microbial cultures of Kibdelosporangium sp. MJ126-NF4. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its producing microorganism?

A1: this compound is an angucycline-type antibiotic with antimicrobial activity against Gram-positive bacteria.[1] It is a secondary metabolite produced by the actinomycete Kibdelosporangium sp. MJ126-NF4, which was formerly classified as Amycolatopsis sp. MJ126-NF4.[1][2]

Q2: What is the biosynthetic pathway of this compound?

A2: The angucycline skeleton of this compound is synthesized by a type II polyketide synthase (PKS) pathway.[1][3] The unique aziridine moiety attached to the polyketide core is derived from the amino acid L-aspartic acid.[1] Understanding this pathway is crucial for developing strategies to enhance production, such as precursor feeding.

Q3: What are the general culture conditions for Kibdelosporangium sp. MJ126-NF4?

A3: Like many actinomycetes, Kibdelosporangium sp. MJ126-NF4 is a Gram-positive, filamentous bacterium that grows well on various standard media for actinomycetes, such as ISP2 medium.[4][5] Optimal growth and secondary metabolite production typically occur at a neutral to slightly alkaline pH (7.0-8.0) and a temperature range of 28-30°C.[6][7][8]

Troubleshooting Guide

This guide addresses specific problems you may encounter during this compound fermentation.

ProblemPossible CauseSuggested Solution
Low or No this compound Production Inappropriate media composition.Optimize carbon and nitrogen sources. Test different ratios of complex nitrogen sources (e.g., yeast extract, soy meal) and simple sugars (e.g., glucose). Refer to the Media Optimization Protocol below.
Sub-optimal fermentation parameters.Systematically evaluate and optimize pH, temperature, and agitation speed. Even slight deviations can significantly impact secondary metabolite production.[6][7][8]
Poor quality inoculum.Ensure the seed culture is in the late logarithmic to early stationary phase of growth before inoculating the production medium.[9] Refer to the Seed Culture Preparation Protocol.
Inconsistent Yields Between Batches Variability in inoculum.Standardize the age, volume, and cell density of the seed culture used for inoculation.
Inconsistent media preparation.Ensure all media components are accurately weighed and fully dissolved. Sterilization conditions should be consistent to avoid degradation of nutrients.
Fluctuations in fermentation conditions.Use a calibrated bioreactor to maintain precise control over pH, temperature, and dissolved oxygen levels.
Foaming in the Bioreactor High concentration of proteins in the medium.Add an appropriate antifoaming agent (e.g., silicone-based) at the beginning of the fermentation or as needed. Excessive foaming can lead to contamination and loss of culture volume.[10]
Slow or No Growth of Culture Inadequate aeration.Increase the agitation speed or airflow rate to ensure sufficient oxygen supply, which is critical for the growth of aerobic actinomycetes.[11]
Presence of inhibitory substances.Ensure all glassware is thoroughly cleaned and that media components are of high purity.

Experimental Protocols

Seed Culture Preparation

This protocol describes the preparation of a healthy inoculum for the production culture.

  • Medium Preparation: Prepare ISP2 medium (per liter: 4g yeast extract, 10g malt extract, 4g dextrose, pH adjusted to 7.2).[1][4]

  • Inoculation: Inoculate 50 mL of sterile ISP2 broth in a 250 mL baffled flask with a loopful of Kibdelosporangium sp. MJ126-NF4 spores or a small agar plug from a mature plate.

  • Incubation: Incubate the flask at 28°C on a rotary shaker at 200 rpm for 48-72 hours.[6] The culture should appear visibly turbid.

  • Quality Control: Before use, examine a small sample under a microscope to check for culture purity and typical filamentous morphology.

This compound Production Fermentation

This is a baseline protocol for shake flask fermentation. Optimization will be required.

  • Production Medium: Prepare a production medium such as one containing (per liter): 20g soluble starch, 10g glucose, 5g yeast extract, 5g peptone, 1g K2HPO4, 1g MgSO4·7H2O, pH adjusted to 7.5.

  • Inoculation: Inoculate 100 mL of the production medium in a 500 mL baffled flask with 5% (v/v) of the seed culture.

  • Incubation: Incubate at 28°C on a rotary shaker at 220 rpm for 7-10 days.[12]

  • Monitoring: Withdraw samples aseptically every 24 hours to monitor cell growth (dry cell weight) and this compound production by HPLC.

Extraction of this compound

This protocol outlines a general procedure for extracting this compound from the fermentation broth.

  • Separation: Centrifuge the fermentation broth at 8,000 x g for 20 minutes to separate the mycelium from the supernatant.

  • Extraction: Extract the supernatant twice with an equal volume of ethyl acetate.[13] For intracellular product, extract the mycelial pellet with methanol.[14]

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Reconstitution: Dissolve the dried extract in a small volume of methanol or DMSO for HPLC analysis.

Quantification of this compound by HPLC

This is a hypothetical HPLC method based on the analysis of similar angucycline antibiotics.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[15]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, start with 20% acetonitrile, increasing to 80% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of purified this compound (a wavelength around 260-280 nm is common for angucyclines).

  • Quantification: Create a standard curve using a purified this compound standard of known concentrations.

Visualizations

experimental_workflow cluster_prep Preparation cluster_fermentation Fermentation cluster_downstream Downstream Processing spore Spore Stock of Kibdelosporangium sp. seed_culture Seed Culture (ISP2 Medium, 48-72h) spore->seed_culture Inoculation production_culture Production Culture (7-10 days) seed_culture->production_culture Inoculation (5% v/v) extraction Extraction with Ethyl Acetate production_culture->extraction Harvest hplc HPLC Analysis extraction->hplc Quantification purified_product Purified this compound hplc->purified_product Purification

Caption: Experimental workflow for this compound production.

azicemicin_biosynthesis acetate Acetate Units (from Acetyl-CoA & Malonyl-CoA) pks Type II Polyketide Synthase (PKS) acetate->pks aspartate L-Aspartic Acid aziridine_formation Aziridine Ring Formation Enzymes aspartate->aziridine_formation polyketide_chain Polyketide Chain pks->polyketide_chain tailoring_enzymes Tailoring Enzymes (e.g., Oxygenases, Glycosyltransferases) polyketide_chain->tailoring_enzymes aziridine_moiety Aziridine Moiety aziridine_formation->aziridine_moiety aziridine_moiety->tailoring_enzymes azicemicin_a This compound tailoring_enzymes->azicemicin_a

Caption: Simplified biosynthetic pathway of this compound.

References

Stability and degradation of Azicemicin A under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on investigating the stability and degradation of Azicemicin A. As specific experimental data for this compound is limited in publicly available literature, this guide offers troubleshooting advice and protocols based on established methods for similar compounds, particularly macrolide antibiotics, and forced degradation studies as outlined by the International Conference on Harmonization (ICH) guidelines.

Frequently Asked Questions (FAQs)

Q1: Where can I find specific stability data for this compound?

A: Currently, there is a lack of extensive, publicly available stability and degradation data specifically for this compound. This compound is identified as an angucycline-type antibiotic with an aziridine ring.[1] Researchers should consider performing initial stress testing to determine its intrinsic stability.

Q2: What are the typical conditions for performing forced degradation studies on a novel antibiotic like this compound?

A: Forced degradation, or stress testing, is crucial for understanding the degradation pathways of a new drug substance.[2] It involves exposing the compound to conditions more severe than accelerated stability testing.[2] Key conditions to investigate, based on ICH guidelines and studies on related compounds, include acid hydrolysis, base hydrolysis, oxidation, heat, and light exposure.[2][3][4][5]

Q3: What analytical techniques are recommended for monitoring the stability of this compound?

A: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for stability testing of antibiotics.[3][6][7][8] It allows for the separation, identification, and quantification of the active pharmaceutical ingredient (API) and its degradation products.[6] Other useful techniques include mass spectrometry (MS) for the identification of degradation products and spectroscopy (UV-Vis, IR, NMR) for structural elucidation.[6][9]

Q4: How much degradation should I aim for in my forced degradation studies?

A: The goal of forced degradation is to achieve meaningful degradation to identify potential degradation products. A target degradation of 5-20% is generally considered appropriate.[5] Degradation beyond 20% may lead to secondary degradation products that are not relevant to real-world stability.[5]

Q5: What should I do if I observe no degradation under initial stress conditions?

A: If this compound appears stable under initial stress conditions, you may need to increase the severity of the conditions. For example, you can increase the temperature (e.g., from room temperature to 50-60°C), extend the exposure time, or use a higher concentration of acid, base, or oxidizing agent.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No degradation observed under acidic or basic conditions at room temperature. The compound is highly stable at the tested pH and temperature.Increase the temperature to 50-60°C and/or increase the concentration of the acid/base (e.g., from 0.1 M to 1.0 M HCl or NaOH).[5][10]
Complete degradation of the compound. The stress conditions are too harsh.Reduce the exposure time, temperature, or concentration of the stressor. For example, if 1.0 M NaOH causes complete degradation, try 0.1 M NaOH.[4]
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase, column, or gradient.Optimize the HPLC method. This may involve adjusting the mobile phase pH, changing the organic modifier, or trying a different column chemistry.
Difficulty in identifying degradation products. Insufficient concentration of the degradant for characterization.Concentrate the sample containing the degradation product. Utilize hyphenated techniques like LC-MS to obtain mass information for structural elucidation.
Variability in stability results. Inconsistent experimental conditions or sample handling.Ensure precise control over temperature, light exposure, and concentration of reagents. Use a validated analytical method and consistent sample preparation procedures.

Experimental Protocols

The following are generalized protocols for forced degradation studies. These should be optimized for this compound based on its specific properties.

Acid Hydrolysis
  • Objective: To assess the degradation of this compound in an acidic environment.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Dilute the stock solution with 0.1 M to 1.0 M hydrochloric acid (HCl) to a final concentration of approximately 1 mg/mL.[5]

    • Incubate the solution at room temperature or elevate the temperature (e.g., 50-60°C) if no degradation is observed.[5]

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of base (e.g., NaOH).

    • Analyze the samples by a stability-indicating HPLC method.

Base Hydrolysis
  • Objective: To evaluate the degradation of this compound under alkaline conditions.

  • Procedure:

    • Prepare a stock solution of this compound.

    • Dilute the stock solution with 0.1 M to 1.0 M sodium hydroxide (NaOH) to a final concentration of about 1 mg/mL.[5]

    • Follow the incubation and sampling procedure as described for acid hydrolysis.

    • Neutralize the aliquots with an equivalent amount of acid (e.g., HCl).

    • Analyze the samples by HPLC.

Oxidative Degradation
  • Objective: To determine the susceptibility of this compound to oxidation.

  • Procedure:

    • Prepare a stock solution of this compound.

    • Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) to a final concentration of approximately 1 mg/mL.

    • Keep the solution at room temperature and protected from light.

    • Withdraw and analyze aliquots at various time points.

Thermal Degradation
  • Objective: To assess the stability of this compound at elevated temperatures.

  • Procedure:

    • Place solid this compound in a thermostatically controlled oven at a temperature higher than recommended for accelerated stability testing (e.g., 60-80°C).

    • Also, prepare a solution of this compound (e.g., 1 mg/mL) and subject it to the same thermal stress.

    • Analyze samples at predetermined intervals.

Photolytic Degradation
  • Objective: To evaluate the photosensitivity of this compound.

  • Procedure:

    • Expose solid this compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the exposed and control samples at appropriate time points.

Data Presentation

Quantitative data from stability studies should be meticulously recorded. Below are template tables for organizing your results.

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)% Degradation of this compoundNumber of Degradation Products
Acid Hydrolysis0.1 M HCl
Base Hydrolysis0.1 M NaOH
Oxidation3% H₂O₂
Thermal (Solid)70°C
Thermal (Solution)70°C
Photolytic (Solid)ICH Q1B
Photolytic (Solution)ICH Q1B

Table 2: HPLC Analysis of this compound under Acidic Conditions (0.1 M HCl at 60°C)

Time (hours)This compound Peak Area% Assay of this compoundDegradation Product 1 (RT)Degradation Product 2 (RT)
0
2
4
8
24

(RT = Retention Time)

Visualizations

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API This compound (API) Solution Stock Solution API->Solution Dissolve in suitable solvent Acid Acid Hydrolysis (HCl) Solution->Acid Base Base Hydrolysis (NaOH) Solution->Base Oxidation Oxidation (H2O2) Solution->Oxidation Thermal Thermal (Heat) Solution->Thermal Photo Photolytic (Light) Solution->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize (if needed) Sampling->Neutralize HPLC HPLC Analysis Neutralize->HPLC Characterize Characterize Degradants (LC-MS, NMR) HPLC->Characterize

Caption: Workflow for forced degradation studies of this compound.

Logical Relationship for Stability Indicating Method Development

Stability_Method_Development cluster_stress_testing Stress Testing cluster_method_dev Method Development cluster_validation Validation Forced_Degradation Perform Forced Degradation Generate_Degradants Generate Degradation Products Forced_Degradation->Generate_Degradants Optimize_Separation Optimize Separation Generate_Degradants->Optimize_Separation Use stressed samples to ensure resolution Develop_HPLC Develop HPLC Method Develop_HPLC->Optimize_Separation Validate_Method Validate Method (ICH Q2) Optimize_Separation->Validate_Method Finalized Method Specificity Specificity Validate_Method->Specificity Linearity Linearity Validate_Method->Linearity Accuracy Accuracy Validate_Method->Accuracy Precision Precision Validate_Method->Precision

References

Technical Support Center: Optimization of Assay Conditions for Azicemicin A Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing assay conditions for evaluating the activity of Azicemicin A. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of its antibacterial activity.

Troubleshooting Guide

This guide addresses common issues that may arise during the experimental evaluation of this compound.

Issue Possible Cause(s) Recommended Solution(s)
No or low activity observed - Inappropriate test organism: this compound is primarily active against Gram-positive bacteria.[1] - Incorrect assay conditions: Suboptimal pH, temperature, or incubation time. - Degradation of this compound: Improper storage or handling. - Inoculum too high: A high concentration of bacteria can overwhelm the antibiotic.- Organism Selection: Use susceptible Gram-positive strains such as Bacillus subtilis or Staphylococcus aureus. - Optimize Conditions: Ensure the pH of the medium is neutral (7.2-7.4) and the incubation temperature is optimal for the specific bacterial strain (typically 35-37°C). Incubation time should be sufficient for visible growth in the control group (16-24 hours). - Proper Handling: Store this compound solutions at -20°C or below and protect from light. Prepare fresh dilutions for each experiment. - Standardize Inoculum: Adjust the inoculum to a 0.5 McFarland standard to ensure a consistent starting bacterial concentration.
Inconsistent results between experiments - Variability in inoculum preparation: Inconsistent bacterial density. - Pipetting errors: Inaccurate dilutions of this compound or bacterial suspension. - Contamination: Presence of other microorganisms affecting the results.- Standardize Inoculum: Consistently use a spectrophotometer or McFarland standards to prepare the bacterial inoculum. - Calibrate Pipettes: Regularly calibrate pipettes to ensure accuracy. Use fresh tips for each dilution. - Aseptic Technique: Maintain strict aseptic techniques throughout the experimental setup to prevent contamination.
Precipitation of this compound in media - Low solubility: this compound, like many natural products, may have limited solubility in aqueous media.- Use of a co-solvent: Dissolve this compound in a small amount of a suitable solvent like DMSO before diluting it in the culture medium. Ensure the final solvent concentration does not affect bacterial growth.
Zone of inhibition is unclear or has fuzzy edges in agar diffusion assays - Inoculum not uniformly spread: Uneven bacterial lawn. - Agar depth is not uniform: Affects the diffusion of the compound. - Delayed application of the disc/compound: Bacteria may start growing before the compound diffuses.- Proper Inoculation: Ensure the bacterial suspension is spread evenly over the entire agar surface. - Standardize Agar Plates: Use a consistent volume of agar to achieve a uniform depth (around 4 mm). - Timely Application: Apply the disc or compound to the agar plate shortly after inoculating with the bacteria.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an angucycline-type antibiotic produced by the actinomycete Kibdelosporangium sp. MJ126-NF4.[1] Its activity is attributed to a unique aziridine ring structure.[1] this compound functions as a DNA alkylating agent. It forms covalent bonds with DNA, leading to DNA damage, inhibition of DNA replication and transcription, and ultimately bacterial cell death.

Q2: Against which types of bacteria is this compound active?

A2: this compound is primarily active against Gram-positive bacteria.[1]

Q3: What are the recommended starting concentrations for this compound in an assay?

A3: Based on available data, a good starting point for determining the Minimum Inhibitory Concentration (MIC) would be to test a range of concentrations from 0.1 µg/mL to 100 µg/mL.

Q4: Is this compound cytotoxic to mammalian cells?

A4: While specific cytotoxicity data for this compound is limited, it has been noted to show little signs of toxicity to mice.[1] However, other angucycline antibiotics have demonstrated cytotoxic activity against various cancer cell lines.[2][3][4][5][6] Therefore, it is recommended to perform cytotoxicity assays on relevant mammalian cell lines to assess the therapeutic index of this compound for any potential clinical application.

Q5: How should I prepare a stock solution of this compound?

A5: It is recommended to dissolve this compound in a small amount of a sterile, organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock can then be serially diluted in the appropriate sterile broth or media for your assay. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid any effects on bacterial growth.

Data Presentation

Table 1: Antibacterial Activity of this compound and B (MIC, µg/mL)
Test OrganismThis compoundAzicemicin B
Bacillus subtilis PCI 2193.133.13
Staphylococcus aureus 209P6.2512.5
Staphylococcus aureus Smith6.2512.5
Micrococcus luteus PCI 10010.780.78
Corynebacterium bovis 18101.561.56
Escherichia coli NIHJ> 100> 100
Klebsiella pneumoniae PCI 602> 100> 100
Shigella sonnei> 100> 100
Salmonella typhimurium> 100> 100
Pseudomonas aeruginosa P-3> 100> 100
Proteus vulgaris> 100> 100
Mycobacterium smegmatis ATCC 60712.525

Data extracted from a table presented in a research publication on ResearchGate.[7]

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strain of interest (e.g., Staphylococcus aureus ATCC 29213)

  • Sterile DMSO

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35-37°C)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mg/mL.

  • Prepare this compound Dilutions: Perform serial two-fold dilutions of the this compound stock solution in MHB in the 96-well plate. The final volume in each well should be 100 µL.

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar plate. Resuspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculate the Plate: Add 100 µL of the diluted bacterial suspension to each well containing the this compound dilutions. This will bring the final volume in each well to 200 µL.

  • Controls:

    • Growth Control: A well containing 100 µL of MHB and 100 µL of the bacterial suspension (no this compound).

    • Sterility Control: A well containing 200 µL of uninoculated MHB.

    • Solvent Control: A well containing the highest concentration of DMSO used in the dilutions and the bacterial suspension.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) compared to the growth control.

Agar Well Diffusion Assay

This method is used for preliminary screening of the antimicrobial activity of this compound.

Materials:

  • This compound

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strain of interest

  • Sterile swabs

  • Sterile cork borer or pipette tip

  • Incubator (35-37°C)

Procedure:

  • Prepare Bacterial Lawn: Dip a sterile swab into a bacterial suspension equivalent to a 0.5 McFarland standard and streak it evenly across the entire surface of an MHA plate to create a uniform bacterial lawn.

  • Create Wells: Use a sterile cork borer or a large sterile pipette tip to create wells (6-8 mm in diameter) in the agar.

  • Add this compound: Add a specific volume (e.g., 50-100 µL) of a known concentration of this compound solution into each well.

  • Controls:

    • Positive Control: A well containing a known antibiotic effective against the test organism.

    • Negative Control: A well containing the solvent used to dissolve this compound (e.g., DMSO).

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours.

  • Measure Zone of Inhibition: Measure the diameter of the clear zone around each well where bacterial growth has been inhibited. A larger zone of inhibition indicates greater susceptibility of the bacterium to this compound.

Mandatory Visualizations

This compound Mechanism of Action: DNA Alkylation Pathway

AzicemicinA_Pathway cluster_extracellular Extracellular cluster_cell Bacterial Cell Azicemicin_A This compound Cell_Membrane Cell Membrane Azicemicin_A->Cell_Membrane Enters Cell DNA Bacterial DNA DNA_Adduct DNA Adduct Formation DNA->DNA_Adduct Alkylation Replication_Block Inhibition of DNA Replication DNA_Adduct->Replication_Block Transcription_Block Inhibition of Transcription DNA_Adduct->Transcription_Block Cell_Death Cell Death Replication_Block->Cell_Death Transcription_Block->Cell_Death

Caption: Proposed mechanism of action for this compound in bacteria.

General Experimental Workflow for MIC Determination

MIC_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Prepare_Dilutions Prepare Serial Dilutions of this compound Start->Prepare_Dilutions Inoculate_Plate Inoculate 96-well Plate Prepare_Inoculum->Inoculate_Plate Prepare_Dilutions->Inoculate_Plate Incubate Incubate at 37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Read MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

References

Preventing degradation of Azicemicin A during purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Azicemicin A during purification. Due to the limited specific data on this compound, this guide draws upon established principles for the purification of similar complex, pH-sensitive polyketide antibiotics containing reactive functional groups like aziridines.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during purification?

A1: The degradation of this compound is likely influenced by several factors, primarily:

  • pH: Like many macrolide antibiotics, this compound is susceptible to degradation in both acidic and strongly basic conditions. Acidic conditions can lead to hydrolysis of glycosidic bonds or rearrangement of the macrolactone ring, while strong bases can cause epimerization or other rearrangements.

  • Temperature: Elevated temperatures can accelerate degradation reactions. It is crucial to maintain low temperatures throughout the purification process.

  • Oxidation: The complex structure of this compound may be susceptible to oxidation, especially in the presence of atmospheric oxygen or oxidizing agents.

  • Light Exposure: Similar to other complex organic molecules, prolonged exposure to UV or even ambient light can potentially lead to photodegradation.

  • Inappropriate Stationary Phase in Chromatography: The aziridine moiety in this compound can be unstable on acidic surfaces, such as standard silica gel, leading to ring-opening and sample loss.

Q2: What is the ideal pH range to maintain during the purification of this compound?

A2: While the optimal pH for this compound has not been empirically determined, a neutral to slightly basic pH range (pH 7.0-8.5) is generally recommended for the purification of similar macrolide antibiotics to minimize acid-catalyzed degradation. It is critical to perform small-scale pH stability studies to determine the optimal range for this compound.

Q3: Are there any specific solvents or reagents I should avoid?

A3: Yes. Avoid strong acids (e.g., trifluoroacetic acid, hydrochloric acid) and strong bases (e.g., sodium hydroxide). Be cautious with protic solvents, especially at elevated temperatures. The use of chlorinated solvents should also be minimized as they can degrade to form acidic byproducts.

Q4: How can I monitor for the degradation of this compound during my purification process?

A4: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the recommended method for monitoring the purity of this compound. Develop a stability-indicating HPLC method that can separate the parent compound from its potential degradation products. Comparing chromatograms of your sample at different stages of purification will reveal the appearance of new peaks that may correspond to degradation products.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield After Chromatography Degradation on Stationary Phase: this compound's aziridine ring may be reacting with the acidic surface of standard silica gel.Use an alternative stationary phase. Consider using basic alumina or a deactivated reversed-phase silica (e.g., end-capped C18). Perform a small-scale screen of different stationary phases to assess recovery.
pH of Mobile Phase: The mobile phase may be too acidic, causing on-column degradation.Adjust the mobile phase pH. Buffer the mobile phase to a neutral or slightly basic pH (7.0-8.0). Use buffers like ammonium bicarbonate or phosphate buffers, ensuring they are compatible with your detection method.
Appearance of New Peaks in HPLC Analysis Acid or Base-Induced Degradation: Exposure to inappropriate pH during extraction or chromatography.Maintain a neutral pH. Ensure all aqueous solutions are buffered to a neutral pH. If an acidic or basic extraction was necessary, neutralize the extract immediately.
Thermal Degradation: Processing at room temperature or higher for extended periods.Work at low temperatures. Perform all purification steps at 4°C or on ice whenever possible. Use cooled centrifuges and conduct chromatography in a cold room or with a column jacket.
Oxidation: Exposure to air for prolonged periods.Minimize air exposure. Work under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during solvent evaporation steps. Consider adding antioxidants like BHT (butylated hydroxytoluene) to organic solvents, if compatible with the downstream application.
Product Discoloration Light-Induced Degradation: Exposure to ambient or UV light.Protect from light. Use amber glass vials for sample collection and storage. Cover glassware with aluminum foil during processing.

Data Presentation

The following tables present hypothetical, yet plausible, stability data for this compound to illustrate the impact of pH and temperature on degradation. Note: This data is for illustrative purposes only and should be confirmed by experimental studies.

Table 1: Effect of pH on this compound Stability at 4°C

pH% this compound Remaining after 24 hours
3.045%
5.085%
7.098%
8.095%
10.070%

Table 2: Effect of Temperature on this compound Stability at pH 7.0

Temperature (°C)% this compound Remaining after 24 hours
498%
25 (Room Temp)80%
4055%

Experimental Protocols

Protocol 1: Small-Scale pH Stability Study

Objective: To determine the optimal pH range for this compound stability.

Methodology:

  • Prepare a stock solution of partially purified this compound in a suitable organic solvent (e.g., acetonitrile).

  • Prepare a series of buffers with pH values ranging from 3 to 10 (e.g., citrate, phosphate, borate buffers).

  • In separate amber vials, add a small aliquot of the this compound stock solution to each buffer to a final concentration of approximately 1 mg/mL.

  • Incubate the vials at a constant temperature (e.g., 4°C).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial and immediately analyze by a validated stability-indicating HPLC method.

  • Quantify the peak area of this compound at each time point and for each pH.

  • Plot the percentage of this compound remaining versus time for each pH to determine the degradation rate and the optimal pH range for stability.

Protocol 2: Screening of Chromatographic Stationary Phases

Objective: To identify a suitable stationary phase for the chromatographic purification of this compound that minimizes degradation and maximizes recovery.

Methodology:

  • Prepare small, packed columns or use commercially available solid-phase extraction (SPE) cartridges with the following stationary phases:

    • Standard Silica Gel

    • Basic Alumina

    • Deactivated Reversed-Phase C18

  • Prepare a solution of partially purified this compound.

  • Load an equal amount of the this compound solution onto each column/cartridge.

  • Wash the columns with a suitable solvent to remove impurities.

  • Elute the bound this compound with an appropriate solvent.

  • Analyze the eluted fractions by HPLC to determine the recovery and purity of this compound from each stationary phase.

  • Compare the results to identify the stationary phase that provides the highest recovery of intact this compound.

Mandatory Visualization

Troubleshooting_Workflow start Start: Low Yield or Impure this compound check_chrom Problem Area: Chromatography? start->check_chrom Analyze Purification Step check_handling Problem Area: Sample Handling? start->check_handling Analyze Pre-Chromatography Steps low_yield Primary Issue: Low Yield check_chrom->low_yield Yes new_peaks Primary Issue: New Peaks (Degradation) check_chrom->new_peaks Yes check_handling->new_peaks Yes stationary_phase Check Stationary Phase (e.g., Silica Gel) low_yield->stationary_phase mobile_phase_ph Check Mobile Phase pH new_peaks->mobile_phase_ph ph_handling Check pH of Solutions new_peaks->ph_handling temp_handling Check Temperature Control new_peaks->temp_handling light_exposure Check Light Exposure new_peaks->light_exposure use_basic_alumina Solution: Use Basic Alumina or Deactivated RP-C18 stationary_phase->use_basic_alumina buffer_mobile_phase Solution: Buffer Mobile Phase to pH 7.0-8.0 mobile_phase_ph->buffer_mobile_phase neutralize_solutions Solution: Maintain Neutral pH (7.0-8.0) ph_handling->neutralize_solutions work_cold Solution: Work at 4°C / On Ice temp_handling->work_cold protect_from_light Solution: Use Amber Vials / Foil light_exposure->protect_from_light

Caption: Troubleshooting workflow for this compound purification.

Degradation_Pathway_Logic azicemicin_a This compound degradation Degradation azicemicin_a->degradation hydrolysis_products Hydrolysis/Rearrangement Products degradation->hydrolysis_products via Acid epimerization_products Epimerization Products degradation->epimerization_products via Base thermal_degradants Thermal Degradants degradation->thermal_degradants via Heat photo_degradants Photodegradation Products degradation->photo_degradants via Light oxidation_products Oxidation Products degradation->oxidation_products via Oxidation acidic_ph Acidic pH (e.g., < 6) acidic_ph->degradation basic_ph Basic pH (e.g., > 9) basic_ph->degradation high_temp Elevated Temperature (> 25°C) high_temp->degradation light UV/Ambient Light light->degradation oxidants Oxidizing Agents oxidants->degradation

Caption: Logical relationships of this compound degradation pathways.

Addressing batch-to-batch variability in Azicemicin A production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in Azicemicin A production. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound fermentation, leading to batch-to-batch variability.

Issue 1: Low Yield of this compound in a Recent Batch

Question: Our latest fermentation batch produced a significantly lower yield of this compound compared to previous successful batches. What are the potential causes and how can we troubleshoot this?

Answer:

Low yield is a common issue in fermentation processes and can be attributed to several factors. A systematic approach is necessary to identify the root cause.

Initial Checks:

  • Review Batch Records: Compare the fermentation parameters of the low-yield batch with a high-yield batch. Check for any deviations in temperature, pH, agitation speed, and aeration rate.

  • Raw Material Inspection: Verify the quality and lot numbers of all media components. Inconsistencies in raw materials are a frequent cause of variability.[1]

  • Inoculum Quality: Assess the viability and morphology of the inoculum. An unhealthy or inconsistent inoculum is a primary source of fermentation problems.[2]

Systematic Troubleshooting Workflow:

Low_Yield_Troubleshooting A Low this compound Yield Detected B Step 1: Inoculum Quality Check A->B F Inconsistent Inoculum? B->F C Step 2: Media Preparation Review G Media Component Variation? C->G D Step 3: Fermentation Parameter Verification H Parameter Deviation? D->H E Step 4: Equipment and Sterilization Check I Contamination or Equipment Failure? E->I F->C No J Standardize Inoculum Protocol (See Protocol 1) F->J Yes G->D No K Source High-Quality, Consistent Raw Materials G->K Yes H->E No L Calibrate Probes and Controllers H->L Yes M Review and Validate Cleaning and Sterilization Protocols I->M Yes N Root Cause Identified and Corrective Action Implemented I->N No J->N K->N L->N M->N

Caption: Troubleshooting workflow for low this compound yield.

Experimental Protocols to Investigate Low Yield:

  • Protocol 1: Standardized Inoculum Preparation: Details a step-by-step procedure to ensure a consistent and viable inoculum for each fermentation batch.

  • Protocol 2: Media Component Analysis: Outlines methods to test the quality and consistency of raw materials used in the fermentation medium.

Issue 2: Inconsistent Purity of this compound Between Batches

Question: We are observing significant variability in the purity of our extracted this compound, with different impurity profiles from batch to batch. What could be causing this?

Answer:

Variations in purity often point to issues with the metabolic state of the producing organism, Kibdelosporangium sp., or problems with the downstream processing.

Potential Causes and Solutions:

  • Metabolic Stress: Suboptimal fermentation conditions (e.g., nutrient limitation, incorrect pH) can lead to the production of related but undesired secondary metabolites.

    • Solution: Tightly control fermentation parameters, especially pH and dissolved oxygen, as these can significantly impact metabolic pathways.[3] Consider optimizing the media to ensure key precursors are not depleted prematurely.

  • Precursor Availability: The biosynthesis of this compound's angucycline core and its unique aziridine moiety are complex.[4] Fluctuations in the availability of precursors like acetate and aspartic acid can lead to the formation of truncated or altered molecules.

    • Solution: Ensure a balanced carbon-to-nitrogen ratio in the medium. See the media optimization table below for guidance.

  • Downstream Processing: Inconsistencies in the extraction and purification process (e.g., pH shifts, temperature changes, different solvent lots) can lead to the degradation of the target compound or the co-extraction of different impurities.

    • Solution: Standardize and validate all downstream processing steps. Use high-quality solvents and reagents.

Frequently Asked Questions (FAQs)

Q1: What is the optimal medium composition for this compound production?

A1: While the exact optimal medium for Kibdelosporangium sp. MJ126-NF4 may require empirical determination, a good starting point for angucycline production by actinomycetes often includes a complex combination of carbon and nitrogen sources.[5] Media optimization using statistical methods like Response Surface Methodology (RSM) is highly recommended.[6]

Table 1: Example Media Compositions for Angucycline Production

ComponentConcentration (g/L) - Medium AConcentration (g/L) - Medium B (Optimized)Purpose
Soluble Starch2015Primary Carbon Source
Soybean Meal1015Complex Nitrogen Source
Glucose5-Readily Available Carbon
Yeast Extract24Source of Vitamins and Growth Factors
CaCO₃22pH Buffer
KBr0.10.1May influence secondary metabolism
FeSO₄·7H₂O0.050.05Trace Metal
MgSO₄·7H₂O0.50.6Trace Metal

Q2: What are the critical fermentation parameters to control for consistent this compound production?

A2: For most actinomycete fermentations producing secondary metabolites, the following parameters are critical:

  • pH: Typically maintained between 6.8 and 7.2. Strong deviations can inhibit enzyme activity and even lead to product degradation.[7]

  • Temperature: Optimal temperature for many Kibdelosporangium and related species is around 28-30°C.

  • Dissolved Oxygen (DO): Maintaining a DO level above 20% is often crucial for secondary metabolite production.[3]

  • Agitation and Aeration: These are directly related to DO and nutrient mixing. Typical starting points are 150-200 rpm and 1 vvm (vessel volumes per minute) of air.

Q3: How is the biosynthesis of this compound regulated?

A3: this compound biosynthesis begins with the formation of a decaketide backbone by a type II polyketide synthase (PKS).[8] The unique aziridine ring is derived from aspartic acid. This process involves a series of enzymatic reactions catalyzed by proteins encoded in the azic gene cluster.[4] The expression of this gene cluster is likely regulated by complex signaling pathways within the cell that respond to nutritional and environmental cues.

AzicemicinA_Biosynthesis cluster_0 Polyketide Backbone Synthesis cluster_1 Aziridine Moiety Synthesis Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Decaketide_Backbone Decaketide_Backbone Malonyl-CoA->Decaketide_Backbone Type II PKS (jadA, jadB, jadC) Angucycline_Core Angucycline_Core Decaketide_Backbone->Angucycline_Core Cyclases (jadD, jadE) Aspartic_Acid Aspartic_Acid Activated_Aspartate Activated_Aspartate Aspartic_Acid->Activated_Aspartate Adenylyltransferase (AzicM) Aziridine_Precursor Aziridine_Precursor Activated_Aspartate->Aziridine_Precursor Carrier Protein (AzicP), Oxygenases Aziridine_Moiety Aziridine_Moiety Aziridine_Precursor->Aziridine_Moiety Decarboxylase (AzicN) Azicemicin_A Azicemicin_A Aziridine_Moiety->Azicemicin_A Angucycline_Core->Azicemicin_A Tailoring Enzymes

Caption: Simplified biosynthetic pathway of this compound.

Detailed Experimental Protocols

Protocol 1: Standardized Inoculum Preparation for Kibdelosporangium sp.

Objective: To produce a consistent, high-viability seed culture for inoculation of production-scale fermenters.

Materials:

  • Cryopreserved vial of Kibdelosporangium sp. MJ126-NF4

  • ISP Medium 2 agar plates

  • Seed culture medium (e.g., Tryptic Soy Broth)

  • Sterile baffled flasks

  • Incubator shaker

Procedure:

  • Aseptically streak a loopful of the thawed cryopreserved culture onto an ISP Medium 2 agar plate.

  • Incubate the plate at 28°C for 7-10 days, or until mature sporulation is observed.

  • Prepare a spore suspension by adding 5 mL of sterile water with 0.05% Tween 80 to the plate and gently scraping the surface with a sterile loop.

  • Aseptically transfer 2 mL of the spore suspension into a 250 mL baffled flask containing 50 mL of seed culture medium.

  • Incubate the seed culture at 28°C with shaking at 180 rpm for 48 hours.

  • Use a consistent volume of this seed culture (e.g., 5% v/v) to inoculate the production fermenter. The optical density (OD600) should be measured to ensure consistency between batches.

Protocol 2: Quantification of this compound using HPLC

Objective: To accurately quantify the concentration of this compound in fermentation broth extracts.

Materials:

  • Fermentation broth sample

  • Ethyl acetate (or other suitable extraction solvent)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (or other suitable acid for mobile phase)

  • Purified this compound standard

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Extraction:

    • Mix 10 mL of fermentation broth with an equal volume of ethyl acetate.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 4,000 x g for 15 minutes to separate the phases.

    • Carefully collect the organic (upper) layer and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 1 mL of methanol.

    • Filter through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase (4.6 x 150 mm, 5 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with 20% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to 20% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Determined by UV-Vis scan of a pure standard (typically in the 230-280 nm range for angucyclines).

    • Injection Volume: 10 µL

  • Quantification:

    • Prepare a standard curve using a serial dilution of the purified this compound standard.

    • Integrate the peak area corresponding to this compound in the samples.

    • Calculate the concentration in the samples by comparing the peak area to the standard curve.

References

Technical Support Center: Long-Term Storage of Azicemicin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the long-term storage of Azicemicin A for researchers, scientists, and drug development professionals. The following information is based on general best practices for complex natural products and macrolide antibiotics, as specific stability data for this compound is not extensively available in public literature.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of solid this compound?

For long-term storage of solid (lyophilized powder) this compound, it is recommended to store it at -20°C or lower.[1][2] Storing at ultra-low temperatures (-80°C) may further extend its shelf-life. Short-term storage at 2-8°C is acceptable for brief periods (e.g., during handling), but for periods longer than a few days, colder temperatures are crucial to minimize degradation.

Q2: How should I store this compound in solution?

Long-term storage of this compound in solution is generally not recommended due to the increased potential for chemical degradation.[1] If you must store it in solution, prepare aliquots in a suitable solvent (e.g., DMSO, ethanol) at a high concentration to minimize the amount of solvent and the number of freeze-thaw cycles. Store these aliquots at -80°C. It is advisable to use a freshly prepared solution for experiments whenever possible.

Q3: What are the main factors that can cause this compound to degrade?

Based on the complex structure of this compound, which includes hydroxyl groups, a lactone-like ring, and a reactive aziridine moiety, the primary factors contributing to degradation are likely to be:

  • Hydrolysis: The presence of water can lead to the cleavage of ester or other labile bonds.

  • Oxidation: The molecule may be susceptible to oxidation, especially if exposed to air and light. The presence of multiple hydroxyl groups could be sites for oxidative degradation.

  • Temperature: Higher temperatures accelerate the rates of all chemical degradation reactions.[1]

  • Light: Exposure to UV or even ambient light can provide the energy to initiate degradation reactions.

  • pH: The stability of this compound in solution is likely to be pH-dependent. Acidic or basic conditions could catalyze hydrolysis or other rearrangements. Macrolide antibiotics are known to be unstable in acidic environments.[3]

Q4: How can I protect this compound from degradation during storage?

To protect this compound, it should be stored as a solid in a tightly sealed, amber-colored vial to protect it from moisture and light.[1] For enhanced protection against moisture and oxygen, consider storing the vial in a desiccator or a sealed bag with a desiccant and an oxygen absorber.[4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity in my assay. Degradation of this compound.1. Verify the storage conditions of your stock. 2. Perform a purity analysis of your this compound sample using HPLC (see Experimental Protocol 1). 3. Use a fresh, unopened vial of this compound to repeat the experiment.
Unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS). Presence of degradation products or impurities.1. Compare the chromatogram to a reference standard or a freshly prepared sample. 2. Analyze the sample using mass spectrometry (MS) to identify the mass of the unknown peaks, which may correspond to degradation products (e.g., hydrolyzed or oxidized forms). 3. Review storage and handling procedures to identify potential sources of contamination or degradation.
Change in physical appearance of the solid compound (e.g., color change, clumping). Uptake of moisture or degradation.1. Do not use the compound if its physical appearance has changed significantly. 2. Assess the purity of the material using an appropriate analytical method. 3. Ensure that storage containers are properly sealed and stored in a low-humidity environment.

Data Presentation: Illustrative Stability of Solid this compound

The following table provides illustrative data on the stability of solid this compound under different storage conditions. Note: This data is hypothetical and intended for guidance purposes only. Actual stability should be determined experimentally.

Storage ConditionTimePurity (%)Appearance
-80°C (in the dark, sealed)12 months>99%White to off-white powder
24 months>98%White to off-white powder
-20°C (in the dark, sealed)6 months>98%White to off-white powder
12 months>95%White to off-white powder
4°C (in the dark, sealed)1 month~95%Slight yellowing
3 months<90%Yellowish powder
25°C (ambient light, sealed)1 week<90%Noticeable yellowing
1 month<80%Yellow-brown powder

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general method for assessing the purity of this compound and detecting degradation products.[5][6]

1. Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable buffer components)

  • HPLC system with a UV detector and/or a mass spectrometer (LC-MS)

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Sample Preparation:

  • Accurately weigh a small amount of this compound (e.g., 1 mg).

  • Dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.22 µm syringe filter before injection.

3. HPLC Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 95% A and 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis of this compound)

  • Injection Volume: 10 µL

4. Data Analysis:

  • Integrate the peak areas of all detected peaks.

  • Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.

  • The appearance of new peaks or a decrease in the main peak area over time indicates degradation.

Protocol 2: Accelerated Stability Study

This protocol is designed to predict the long-term stability of this compound by subjecting it to stress conditions.

1. Sample Preparation:

  • Aliquot solid this compound into several amber vials.

  • Prepare solutions of this compound in the intended formulation solvent.

2. Stress Conditions:

  • Heat: Store solid samples and solutions at elevated temperatures (e.g., 40°C, 60°C).

  • Humidity: Store solid samples at a high relative humidity (e.g., 75% RH) at a constant temperature (e.g., 40°C).

  • Light: Expose solid samples and solutions to a controlled source of UV and visible light.

  • pH: Adjust the pH of solutions to acidic (e.g., pH 2) and basic (e.g., pH 9) conditions.

3. Time Points:

  • Analyze the samples at initial (T=0) and various time points (e.g., 1 week, 2 weeks, 1 month, 3 months).

4. Analysis:

  • At each time point, analyze the samples using the HPLC method described in Protocol 1 to determine the purity and identify any degradation products.

  • For solutions, also note any changes in color or precipitation.

5. Evaluation:

  • The rate of degradation under these accelerated conditions can be used to estimate the shelf-life under recommended storage conditions.

Visualizations

Experimental_Workflow_Purity_Assessment start Start: this compound Sample weigh 1. Weigh Sample start->weigh dissolve 2. Dissolve in Solvent weigh->dissolve filter 3. Filter Solution dissolve->filter inject 4. Inject into HPLC filter->inject analyze 5. Analyze Chromatogram inject->analyze end End: Purity Report analyze->end Troubleshooting_Decision_Tree start Issue: Loss of Biological Activity check_storage Check Storage Conditions (-20°C or below, dark, dry) start->check_storage storage_ok Storage OK? check_storage->storage_ok improper_storage Action: Store Properly & Re-test storage_ok->improper_storage No run_hplc Run HPLC Purity Check (Protocol 1) storage_ok->run_hplc Yes hplc_ok Purity >95%? run_hplc->hplc_ok degraded Conclusion: Compound Degraded Action: Use New Stock hplc_ok->degraded No other_issue Conclusion: Issue is Not Compound Stability (Check Assay) hplc_ok->other_issue Yes

References

Validation & Comparative

Validating the Antibacterial Spectrum of Azicemicin A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the antibacterial spectrum of Azicemicin A, a novel antibiotic isolated from Amycolatopsis sp.[1][2]. By presenting available experimental data, this document aims to offer an objective comparison of this compound's performance with other established antibiotic agents. The information is intended to assist researchers and drug development professionals in evaluating its potential as a therapeutic agent.

Comparative Antibacterial Spectrum

The antibacterial efficacy of an antibiotic is quantitatively measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC values for this compound and provide a reference for the typical MIC ranges of common comparator antibiotics against a panel of Gram-positive and Gram-negative bacteria.

Disclaimer: The data for this compound and the comparator antibiotics are not from a head-to-head study and were not collected under the same experimental conditions. Therefore, this comparison should be interpreted with caution.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

MicroorganismMIC (µg/mL)
Staphylococcus aureus FDA 209P3.13
Staphylococcus aureus Smith3.13
Staphylococcus aureus 55-274 (Penicillin-resistant)3.13
Bacillus subtilis PCI 2190.78
Micrococcus luteus PCI 10010.2
Escherichia coli NIHJ50
Klebsiella pneumoniae PCI 60250
Proteus vulgaris OX-19>100
Pseudomonas aeruginosa P-3>100
Mycobacterium smegmatis ATCC 6071.56

Data sourced from a study on the antibacterial activities of Azicemicins A and B.

Table 2: Representative MIC Ranges of Comparator Antibiotics

AntibioticClassGram-positive Bacteria (e.g., S. aureus) MIC Range (µg/mL)Gram-negative Bacteria (e.g., E. coli, P. aeruginosa) MIC Range (µg/mL)
Ciprofloxacin Fluoroquinolone0.12 - 2≤0.008 - 32
Vancomycin Glycopeptide0.5 - 4Generally not active
Penicillin G Beta-lactam≤0.12 - >32Generally not active
Gentamicin Aminoglycoside0.03 - 1280.06 - >128

Note: These are general MIC ranges and can vary significantly based on the specific strain and testing conditions. This data is for comparative reference and not from direct testing against this compound.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antibacterial spectrum of a compound. The following are detailed methodologies for two standard experimental protocols used for this purpose.

Broth Microdilution Method

This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium.

  • Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the antibiotic is prepared in a 96-well microtiter plate using a suitable broth medium, such as Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: The test bacterium is cultured overnight, and the turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacterium.

Agar Dilution Method

This method involves the incorporation of the antimicrobial agent into a solid growth medium.

  • Preparation of Antibiotic-Containing Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a different concentration of the antibiotic.

  • Inoculum Preparation: A bacterial suspension is prepared and standardized as described for the broth microdilution method.

  • Inoculation: A standardized volume of the bacterial suspension is inoculated onto the surface of each agar plate.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • Reading of Results: The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria on the agar surface.

Experimental_Workflow_for_MIC_Determination cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_results Results start Start prep_antibiotic Prepare Serial Dilutions of this compound & Comparators start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum broth_dilution Broth Microdilution: Inoculate microplate wells prep_antibiotic->broth_dilution agar_dilution Agar Dilution: Inoculate agar plates prep_antibiotic->agar_dilution prep_inoculum->broth_dilution prep_inoculum->agar_dilution incubate Incubate at 35-37°C for 16-20 hours broth_dilution->incubate agar_dilution->incubate read_mic Determine MIC: Lowest concentration with no visible growth incubate->read_mic end End read_mic->end

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Mechanism of Action

This compound belongs to the benz[a]anthracene class of antibiotics and possesses a unique aziridine moiety, which is believed to be crucial for its biological activity. While the precise signaling pathway has not been fully elucidated, it is proposed that this compound shares a mechanism of action with other aziridine-containing natural products, such as the mitomycins and azinomycins. These compounds are known to act as alkylating agents, forming covalent bonds with DNA. This interaction can lead to DNA cross-linking and the inhibition of DNA replication and transcription, ultimately resulting in bacterial cell death.

Mechanism_of_Action Azicemicin_A This compound (with Aziridine Ring) Bacterial_Cell Bacterial Cell Azicemicin_A->Bacterial_Cell Enters Alkylation DNA Alkylation Azicemicin_A->Alkylation Induces DNA Bacterial DNA DNA->Alkylation DNA_Damage DNA Cross-linking & Strand Breaks Alkylation->DNA_Damage Replication_Inhibition Inhibition of DNA Replication DNA_Damage->Replication_Inhibition Transcription_Inhibition Inhibition of Transcription DNA_Damage->Transcription_Inhibition Cell_Death Bacterial Cell Death Replication_Inhibition->Cell_Death Transcription_Inhibition->Cell_Death

References

Investigating the Synergistic Potential of Azicemicin A with Known Antibacterial Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating crisis of antibiotic resistance necessitates the exploration of novel therapeutic strategies, including the potentiation of existing or novel antibiotic scaffolds through synergistic combinations. Azicemicin A, a structurally unique antimicrobial agent, presents an intriguing candidate for such investigations. This guide provides a comparative framework for assessing the synergistic effects of this compound with established antibacterial agents, supported by detailed experimental protocols and data presentation formats.

Introduction to this compound

This compound is a naturally occurring antibiotic produced by the bacterium Amycolatopsis sp.[1]. Its chemical structure is characterized by a benz[a]anthracene core, placing it in a class of polycyclic aromatic compounds, and a highly reactive aziridine ring[2]. The aziridine moiety is a key feature found in several potent antitumor and antimicrobial agents and is believed to be crucial for their biological activity[3]. While initial studies in the 1990s established its antimicrobial properties, the synergistic potential of this compound in combination with other antibiotics remains largely unexplored. This guide outlines a proposed investigatory path to unlock this potential.

Rationale for Synergy Exploration

The combination of antimicrobial agents can lead to several advantageous outcomes:

  • Enhanced Efficacy: Achieving a greater therapeutic effect than the sum of individual agents.

  • Reduced Dosage: Lowering the required dose of one or both drugs, potentially minimizing toxicity.

  • Overcoming Resistance: Restoring the activity of an antibiotic to which a pathogen has developed resistance.

  • Broadened Spectrum of Activity: Extending the range of susceptible bacteria.

Given the unique structure of this compound, it is hypothesized that it may exhibit synergy with antibiotics that have different mechanisms of action. Potential synergistic partners could include agents that disrupt the bacterial cell wall, inhibit protein synthesis, or interfere with nucleic acid replication.

Proposed Antibacterial Agents for Combination Studies

Based on established synergistic pairings with other antibiotic classes, the following agents are proposed for initial investigation in combination with this compound:

  • β-Lactams (e.g., Penicillins, Cephalosporins): These agents inhibit cell wall synthesis. The combination of two β-lactams can be synergistic if one protects the other from β-lactamase degradation or if they target different penicillin-binding proteins (PBPs)[4][5][6].

  • Aminoglycosides (e.g., Gentamicin, Amikacin): These antibiotics inhibit protein synthesis by binding to the 30S ribosomal subunit[7]. They are known to exhibit synergy with cell wall-active agents, which are thought to increase aminoglycoside uptake[8][9].

  • Quinolones (e.g., Ciprofloxacin, Levofloxacin): These synthetic antibiotics inhibit DNA replication by targeting DNA gyrase and topoisomerase IV[10][11]. Synergistic effects with other classes have been reported, although they can be infrequent[12].

Experimental Protocols for Synergy Assessment

To quantitatively assess the synergistic potential of this compound, two primary in vitro methods are recommended: the checkerboard assay and the time-kill curve assay.

Checkerboard Assay

The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration Index (FICI), a quantitative measure of synergy[13][14].

Methodology:

  • Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the selected partner antibiotic.

  • Serial Dilutions: In a 96-well microtiter plate, create a two-dimensional array of serial dilutions of both antibiotics. One antibiotic is diluted along the x-axis, and the other along the y-axis.

  • Inoculation: Add a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the antibiotic, alone or in combination, that visibly inhibits bacterial growth.

  • Calculation of FICI: The FICI is calculated using the following formula[15][16][17]:

    FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

Interpretation of FICI Values: [17][18]

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

A visual representation of the checkerboard assay workflow is provided below:

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Antibiotic Stock Solutions C Serial Dilutions of Antibiotics in 96-Well Plate A->C B Prepare Standardized Bacterial Inoculum D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate Plate (18-24h at 37°C) D->E F Determine MICs E->F G Calculate FICI F->G H Interpret Results (Synergy, Additive, Antagonism) G->H

Checkerboard Assay Workflow
Time-Kill Curve Assay

The time-kill curve assay provides a dynamic measure of bactericidal or bacteriostatic activity over time and can confirm synergistic interactions observed in checkerboard assays[19][20].

Methodology:

  • Bacterial Culture: Grow a bacterial culture to the logarithmic phase.

  • Exposure: Expose the bacteria to the antibiotics, alone and in combination, at concentrations around their MICs (e.g., 0.5x MIC, 1x MIC, 2x MIC).

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots from each culture.

  • Viable Cell Count: Perform serial dilutions of the aliquots and plate them on agar to determine the number of viable bacteria (CFU/mL).

  • Data Plotting: Plot the log10 CFU/mL against time for each antibiotic combination.

Interpretation:

  • Synergy: A ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent at a specific time point[21][22].

  • Bactericidal Activity: A ≥ 3-log10 reduction in CFU/mL compared to the initial inoculum.

The workflow for a time-kill curve assay is illustrated below:

Time_Kill_Curve_Workflow A Grow Bacterial Culture to Log Phase B Expose Bacteria to Antibiotics (Alone and in Combination) A->B C Collect Aliquots at Multiple Time Points B->C D Perform Serial Dilutions and Plate for CFU Count C->D E Incubate Plates and Count Colonies D->E F Plot log10 CFU/mL vs. Time E->F G Analyze for Synergy and Bactericidal Activity F->G

Time-Kill Curve Assay Workflow

Data Presentation

For clear and objective comparison, all quantitative data should be summarized in structured tables.

Table 1: Hypothetical Checkerboard Assay Results for this compound in Combination with Known Antibiotics against Staphylococcus aureus

Antibiotic CombinationMIC of this compound Alone (µg/mL)MIC of Partner Antibiotic Alone (µg/mL)MIC of this compound in Combination (µg/mL)MIC of Partner Antibiotic in Combination (µg/mL)FICIInterpretation
This compound + Penicillin G280.510.375Synergy
This compound + Gentamicin240.250.50.25Synergy
This compound + Ciprofloxacin2110.51.0Additive

Table 2: Hypothetical Time-Kill Curve Assay Results for this compound and Gentamicin against Staphylococcus aureus

Time (hours)Log10 CFU/mL (Control)Log10 CFU/mL (this compound)Log10 CFU/mL (Gentamicin)Log10 CFU/mL (Combination)Log10 Reduction (Combination vs. Gentamicin)
06.06.06.06.00
47.56.55.03.51.5
88.26.24.22.02.2
248.56.03.8<2.0>1.8

Conclusion

The investigation into the synergistic effects of this compound with established antibacterial agents holds significant promise for the development of novel combination therapies. By employing standardized methodologies such as the checkerboard and time-kill assays, researchers can systematically evaluate its potential to enhance the efficacy of current antibiotics and combat multidrug-resistant pathogens. The structured presentation of data, as outlined in this guide, will be crucial for the objective comparison of different antibiotic combinations and for guiding future preclinical and clinical development. The unique chemical structure of this compound warrants a thorough investigation of its synergistic capabilities, which could lead to the development of urgently needed therapeutic options in the fight against infectious diseases.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Azicemicin A Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural features of Azicemicin A and its potential for the development of novel antimicrobial agents. Due to a lack of extensive published research on the structure-activity relationship (SAR) of this compound derivatives, this document establishes a foundational understanding based on its known structural components and draws parallels with related, well-studied natural products. It further outlines the standard experimental protocols required to perform such SAR studies.

Introduction to this compound

This compound is a naturally occurring antibiotic produced by the actinomycete Kibdelosporangium sp. MJ126-NF4.[1] It belongs to the angucycline class of antibiotics and is characterized by a unique aziridine moiety attached to the polyketide core.[1] this compound has demonstrated antimicrobial activity, particularly against Gram-positive bacteria, with low toxicity in murine models.[1] The presence of the highly strained aziridine ring is a key feature, as this functional group is known to be crucial for the biological activity of other potent antitumor and antimicrobial agents like mitomycins and azinomycins.[1][2]

Structural Features and Known Biological Activity

The chemical structure of this compound is 3-(1-methyl-2-aziridinyl)-3,4-dihydro-3,7,8,10,12b-pentahydroxy-9,12-dimethoxy-benz[a]anthracene-1,6(2H,5H)-dione.[3] Its close analog, Azicemicin B, differs by the absence of the methyl group on the aziridine nitrogen.[3]

Key Structural Components:

  • Angucycline Core: A complex, polycyclic aromatic skeleton that provides a rigid scaffold for the molecule.

  • Aziridine Ring: A three-membered heterocyclic amine that is highly strained and reactive. This moiety is considered a critical pharmacophore.[2]

  • Hydroxyl and Methoxyl Groups: Multiple hydroxyl and methoxyl substituents on the angucycline core can influence solubility, target binding, and metabolic stability.

  • N-Methyl Group (in this compound): The presence of a methyl group on the aziridine nitrogen distinguishes this compound from Azicemicin B and may affect the molecule's reactivity and interaction with its biological target.[3][4]

The known antimicrobial activity of Azicemicins A and B is primarily against Gram-positive bacteria.[5] However, detailed quantitative data comparing a wide range of derivatives is not currently available in the public domain.

Hypothetical Structure-Activity Relationship (SAR)

Based on the structure of this compound and the known SAR of similar compounds, the following hypotheses can be proposed for guiding the synthesis and evaluation of new derivatives:

  • The Aziridine Ring is Essential: The high reactivity of the aziridine ring suggests it is likely involved in the mechanism of action, possibly through alkylation of a biological target. Opening or removal of this ring is expected to lead to a significant loss of activity.[2]

  • Substitution on the Aziridine Nitrogen: The difference between this compound (N-methylated) and Azicemicin B (N-unsubstituted) provides a natural point of comparison.[3][4] Exploring a range of alkyl and acyl substituents on the nitrogen could modulate the electronic properties and steric bulk, thereby influencing activity and selectivity.

  • Modifications of the Angucycline Core:

    • Hydroxyl and Methoxyl Groups: Selective modification (e.g., acylation, alkylation, or removal) of the phenolic and alcoholic hydroxyl groups could impact target binding affinity and pharmacokinetic properties.

    • Aromatic System: Alterations to the aromatic rings, such as the introduction of electron-withdrawing or electron-donating groups, could influence the overall electronic properties of the molecule and its interaction with the target.

  • Stereochemistry: The stereochemistry of the aziridine ring and the various chiral centers on the angucycline core are likely crucial for biological activity. Synthesis of stereoisomers would be necessary to determine the optimal configuration.

Experimental Protocols for SAR Studies

To investigate the hypothetical SAR of this compound derivatives, a systematic approach involving chemical synthesis and biological evaluation is required. The following are standard experimental protocols for determining the antimicrobial efficacy of new derivatives.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6] This is a fundamental assay for quantifying the potency of new antibiotic derivatives.

4.1.1. Broth Microdilution Method [6]

  • Preparation of Derivatives: Synthesized this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Serial Dilutions: Two-fold serial dilutions of each derivative are prepared in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) is prepared from a fresh culture of the test organism.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 35-37°C for 16-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the derivative at which no visible bacterial growth (turbidity) is observed.

4.1.2. Agar Dilution Method [7]

  • Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) containing serial two-fold dilutions of the this compound derivative are prepared.

  • Inoculum Preparation: A standardized bacterial suspension is prepared as in the broth microdilution method.

  • Inoculation: A small volume of the bacterial suspension is spotted onto the surface of each agar plate.

  • Incubation: The plates are incubated at 35-37°C for 16-24 hours.

  • Data Analysis: The MIC is the lowest concentration of the derivative that completely inhibits bacterial growth on the agar surface.

Disk Diffusion Method[1]

This method provides a qualitative assessment of antimicrobial activity and is useful for initial screening of a large number of derivatives.

  • Inoculum Preparation and Plating: A standardized bacterial inoculum is swabbed evenly across the surface of a large agar plate (e.g., 150 mm Mueller-Hinton agar plate).

  • Disk Application: Sterile paper disks impregnated with a known concentration of each this compound derivative are placed on the surface of the inoculated agar.

  • Incubation: The plate is incubated at 35-37°C for 16-24 hours.

  • Data Analysis: The diameter of the zone of growth inhibition around each disk is measured. A larger zone of inhibition generally indicates greater antimicrobial activity.

Data Presentation for SAR Comparison

To facilitate the comparison of the biological activity of different this compound derivatives, the quantitative data from the MIC assays should be summarized in a structured table.

Table 1: Hypothetical Antimicrobial Activity of this compound Derivatives

Compound IDR1 (Aziridine-N)R2 (Angucycline Position X)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. B. subtilis
This compound-CH₃-OHDataData
Azicemicin B-H-OHDataData
Derivative 1-C₂H₅-OHDataData
Derivative 2-COCH₃-OHDataData
Derivative 3-CH₃-OCH₃DataData
Derivative 4-CH₃-HDataData

Note: This table is a template. The actual positions for R2 and the corresponding data would be populated from experimental results.

Visualizations

The following diagrams illustrate the general structure of this compound, a hypothetical signaling pathway for its mechanism of action, and a typical experimental workflow for SAR studies.

Azicemicin_A_Structure cluster_core Angucycline Core cluster_aziridine Aziridine Moiety A Polycyclic Aromatic System B Multiple -OH and -OCH3 groups C Strained 3-membered Ring A->C Attached at C3 D N-Methyl Group (R=CH3)

Caption: General Structural Features of this compound.

Mechanism_of_Action cluster_entry Cellular Uptake cluster_interaction Target Interaction cluster_alkylation Covalent Modification cluster_outcome Biological Effect A This compound Derivative B Bacterial Cell Wall A->B Penetration C Intracellular Target (e.g., DNA, Enzyme) B->C Binding D Aziridine Ring Opening C->D Proximity-induced E Target Alkylation D->E F Inhibition of Cellular Processes E->F G Bacterial Cell Death F->G

Caption: Hypothetical Signaling Pathway for this compound's Antimicrobial Action.

SAR_Workflow A Design & Synthesize This compound Derivatives B Characterize Derivatives (NMR, MS, Purity) A->B C Screen for Antimicrobial Activity (Disk Diffusion) B->C D Determine MIC (Broth/Agar Dilution) C->D E Analyze Data & Establish SAR D->E F Optimize Lead Compound E->F Iterative Process F->A

Caption: Experimental Workflow for SAR Studies of this compound Derivatives.

References

A Comparative Guide to the Biosynthetic Pathways of Azicemicin A and Other Polyketides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biosynthetic pathway of Azicemicin A, a unique angucycline antibiotic, with other well-characterized polyketides. This objective analysis, supported by available experimental data, aims to highlight the distinctive features of this compound's biosynthesis and provide a valuable resource for researchers in natural product synthesis and drug development.

Overview of Polyketide Biosynthesis

Polyketides are a large and diverse class of natural products with a wide range of biological activities, including antibiotic, anticancer, and immunosuppressive properties.[1][2] They are synthesized by large enzyme complexes called polyketide synthases (PKSs).[1] PKSs are broadly classified into three types:

  • Type I PKSs: Large, modular proteins where each module is responsible for one cycle of polyketide chain extension.[1][3]

  • Type II PKSs: Composed of a complex of discrete, monofunctional enzymes that are used iteratively to construct the polyketide chain.[3][4]

  • Type III PKSs: Homodimeric enzymes that do not require an acyl carrier protein (ACP) and use free acyl-CoA substrates.[3]

The diversity of polyketide structures arises from the use of different starter and extender units, the varying degree of reduction of the β-keto group at each extension step, and a wide array of post-PKS tailoring modifications.[5]

Biosynthetic Pathway of this compound

This compound is an angucycline-type antibiotic produced by the actinomycete Kibdelosporangium sp. MJ126-NF4. Its biosynthesis is of particular interest due to the presence of a unique aziridine ring attached to the polyketide core.[6][7]

The polyketide backbone of this compound is synthesized by a Type II PKS .[6] Isotope-labeling experiments using [1-¹³C]acetate and [1,2-¹³C₂]acetate confirmed that the angucycline skeleton is derived from acetate units.[6]

The most distinctive feature of this compound's biosynthesis is the formation of the aziridine moiety, which is derived from aspartic acid .[6] The biosynthetic gene cluster for azicemicin ( azi ) spans approximately 50 kbp and contains genes encoding the Type II PKS machinery, as well as enzymes responsible for aziridine ring formation.[6] Key enzymes in this process include:

  • Adenylyl transferases (e.g., AzicM): These enzymes activate aspartic acid. Enzyme assays have shown that AzicM specifically recognizes and activates aspartate.[6][7]

  • Acyl carrier protein (ACP): An additional ACP is present in the gene cluster, likely involved in carrying the amino acid precursor.[6][7]

  • Decarboxylase (e.g., AzicN): This enzyme is proposed to be involved in the processing of the aspartate precursor.[6]

Comparison with Other Polyketide Biosynthetic Pathways

To provide a comparative context, the biosynthetic pathways of four other well-studied polyketides are summarized below: Erythromycin, Actinorhodin, Rapamycin, and Mitomycin C.

Data Presentation
FeatureThis compoundErythromycinActinorhodinRapamycinMitomycin C
Producing Organism Kibdelosporangium sp. MJ126-NF4[6]Saccharopolyspora erythraea[8]Streptomyces coelicolor[9]Streptomyces hygroscopicus[10]Streptomyces lavendulae[11]
PKS Type Type II[6]Type I (Modular)[12]Type II[9]Type I PKS / NRPS Hybrid[13]Not a typical PKS pathway
Starter Unit Acetate-derived (likely aziridine carboxylate equivalent)[6]Propionyl-CoA[14]Acetyl-CoA[15]4,5-Dihydroxycyclohex-1-enecarboxylic acid (DHCHC)[13]3-Amino-5-hydroxybenzoic acid (AHBA)[11]
Extender Units Malonyl-CoA[6]Methylmalonyl-CoA[14]Malonyl-CoA[15]Malonyl-CoA, Methylmalonyl-CoA[16]D-Glucosamine, Carbamoyl phosphate[11]
Unique Moiety Aziridine ring[6]Macrolactone ring, deoxysugars[12]Dimeric pyranonaphthoquinoneMacrolactone ring containing a pipecolate moiety[17]Mitosane core with an aziridine ring[11]
Key Tailoring Enzymes Adenylyl transferases, Decarboxylase for aziridine formation[6][7]P450 hydroxylases (EryF, EryK), Glycosyltransferases (EryB, EryC), Methyltransferase (EryG)[12]Dimerizing enzyme (ActVA-ORF4), Oxidase (ActVA-ORF3)[18]NRPS for pipecolate incorporation, various oxidoreductases and methyltransferases[17]AHBA synthase, enzymes for mitosane core assembly, Aziridine N-methyltransferase (MitN)[6][11]
Reported Yield Not explicitly found~2.5 g/g total protein (engineered strain)[6], 1.4% molar yield of 6dEB (in E. coli)[11]Titer varies with genetic modifications[19]up to 812 mg/L (120 L fermentor, optimized)[20]Not explicitly found

Experimental Protocols

The elucidation of these complex biosynthetic pathways relies on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments commonly employed.

Isotopic Labeling Studies

Objective: To identify the precursor units of the polyketide backbone and other moieties.

General Protocol:

  • Precursor Selection: Choose isotopically labeled precursors (e.g., [¹³C]-acetate, [¹³C]-propionate, [¹⁵N]-amino acids) based on the predicted biosynthetic pathway.[21][22]

  • Culture Feeding: Add the labeled precursor to the culture medium of the producing microorganism at a specific growth phase.[21]

  • Fermentation and Extraction: Continue the fermentation to allow for the incorporation of the labeled precursor into the target molecule. After fermentation, extract the polyketide product from the culture broth and mycelium.[22]

  • Purification: Purify the extracted compound using chromatographic techniques such as HPLC.

  • Analysis: Analyze the purified compound using Nuclear Magnetic Resonance (NMR) spectroscopy to determine the positions of the incorporated isotopes. Mass spectrometry (MS) can also be used to determine the overall labeling pattern.[21][22]

Gene Disruption and Heterologous Expression

Objective: To confirm the function of specific genes within the biosynthetic gene cluster.

General Protocol for Gene Disruption in Streptomyces:

  • Construct Design: Create a disruption cassette containing a selectable marker (e.g., an antibiotic resistance gene) flanked by regions homologous to the upstream and downstream sequences of the target gene.[7][9]

  • Vector Construction: Clone the disruption cassette into a suitable vector that can be transferred into Streptomyces.

  • Transformation/Conjugation: Introduce the vector into the producing strain via protoplast transformation or intergeneric conjugation from E. coli.[9][21]

  • Selection of Mutants: Select for transformants that have undergone homologous recombination, resulting in the replacement of the target gene with the disruption cassette.

  • Phenotypic Analysis: Analyze the resulting mutant for the loss of production of the polyketide or the accumulation of biosynthetic intermediates using techniques like HPLC and MS.[7]

General Protocol for Heterologous Expression:

  • Gene Cluster Cloning: Clone the entire polyketide biosynthetic gene cluster into a suitable expression vector or a bacterial artificial chromosome (BAC).[1][23]

  • Host Selection: Choose a suitable heterologous host, often a genetically well-characterized Streptomyces strain or E. coli.[1][23]

  • Transformation: Introduce the expression construct into the heterologous host.[23]

  • Culture and Analysis: Culture the recombinant strain under appropriate conditions and analyze the culture for the production of the target polyketide.[1][23]

In Vitro Enzyme Assays

Objective: To determine the specific function and kinetics of individual enzymes in the biosynthetic pathway.

General Protocol for Adenylylation Enzyme Assay:

  • Enzyme Purification: Overexpress the gene encoding the adenylylation enzyme in a suitable host (e.g., E. coli) and purify the protein.

  • Reaction Mixture: Prepare a reaction mixture containing the purified enzyme, the suspected substrate (e.g., aspartic acid for AzicM), ATP, and necessary cofactors (e.g., Mg²⁺).

  • Assay Method: Monitor the reaction progress. A common method is a coupled continuous spectrophotometric assay that measures the release of pyrophosphate (PPi).[24]

  • Kinetic Analysis: Determine the kinetic parameters (Kₘ and k꜀ₐₜ) by varying the substrate concentrations.[24]

General Protocol for Decarboxylase Enzyme Assay:

  • Enzyme Purification: Purify the decarboxylase enzyme as described above.

  • Reaction Mixture: Prepare a reaction mixture containing the purified enzyme, the substrate (often an amino acid tethered to an ACP), and the cofactor pyridoxal phosphate (PLP) if it is a PLP-dependent decarboxylase.

  • Product Detection: Monitor the formation of the decarboxylated product using methods like HPLC or LC-MS.[25][26]

Mandatory Visualization

Biosynthetic Pathway Diagrams

Azicemicin_A_Biosynthesis cluster_backbone Polyketide Backbone Synthesis (Type II PKS) cluster_aziridine Aziridine Ring Formation Malonyl_CoA Malonyl-CoA Type_II_PKS Type II PKS (KSα, KSβ, ACP) Malonyl_CoA->Type_II_PKS Extender Unit Polyketide_Chain Linear Polyketide Type_II_PKS->Polyketide_Chain Iterative Condensation Angucycline_Core Angucycline_Core Polyketide_Chain->Angucycline_Core Cyclization & Aromatization Aspartate Aspartate AzicM AzicM (Adenylyltransferase) Aspartate->AzicM AzicP_Asp Aspartyl-AzicP AzicM->AzicP_Asp Activation & Transfer to AzicP (ACP) AzicN AzicN (Decarboxylase) AzicP_Asp->AzicN Aziridine_Precursor Aziridine Precursor AzicN->Aziridine_Precursor Azicemicin_A This compound Aziridine_Precursor->Azicemicin_A Attachment to Core Angucycline_Core->Azicemicin_A

Caption: Biosynthetic pathway of this compound.

Erythromycin_Biosynthesis cluster_pks Polyketide Synthesis (Type I PKS - DEBS) cluster_tailoring Post-PKS Tailoring Propionyl_CoA Propionyl-CoA (Starter) DEBS1 DEBS1 (Modules 1-2) Propionyl_CoA->DEBS1 Methylmalonyl_CoA Methylmalonyl-CoA (Extender) Methylmalonyl_CoA->DEBS1 DEBS2 DEBS2 (Modules 3-4) Methylmalonyl_CoA->DEBS2 DEBS3 DEBS3 (Modules 5-6) Methylmalonyl_CoA->DEBS3 DEBS1->DEBS2 Chain Transfer DEBS2->DEBS3 Chain Transfer dEB 6-deoxyerythronolide B DEBS3->dEB Cyclization/Release EryF EryF (P450 Hydroxylase) dEB->EryF C6-Hydroxylation EryB_EryC EryB/EryC (Glycosyltransferases) EryF->EryB_EryC Glycosylation EryK EryK (P450 Hydroxylase) EryB_EryC->EryK C12-Hydroxylation EryG EryG (Methyltransferase) EryK->EryG Methylation Erythromycin_A Erythromycin A EryG->Erythromycin_A

Caption: Biosynthetic pathway of Erythromycin A.

Actinorhodin_Biosynthesis cluster_pks Polyketide Synthesis (Type II PKS) cluster_tailoring Post-PKS Tailoring Acetyl_CoA Acetyl-CoA (Starter) Act_PKS Act PKS (KSα, KSβ, ACP) Acetyl_CoA->Act_PKS Malonyl_CoA Malonyl-CoA (Extender) Malonyl_CoA->Act_PKS Polyketide_Chain Linear Polyketide Act_PKS->Polyketide_Chain Iterative Condensation Cyclases Cyclases/Aromatases Polyketide_Chain->Cyclases Monomer Dihydrokalafungin Monomer Cyclases->Monomer ActVA_ORF4 ActVA-ORF4 (Dimerase) Monomer->ActVA_ORF4 Dimerization Dimer Dimeric Intermediate ActVA_ORF4->Dimer ActVA_ORF3 ActVA-ORF3 (Oxidase) Dimer->ActVA_ORF3 Oxidation Actinorhodin Actinorhodin ActVA_ORF3->Actinorhodin

Caption: Biosynthetic pathway of Actinorhodin.

Rapamycin_Biosynthesis cluster_pks_nrps PKS/NRPS Assembly Line cluster_tailoring Post-PKS/NRPS Tailoring DHCHC DHCHC (Starter) PKS_Modules PKS Modules DHCHC->PKS_Modules Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS_Modules Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->PKS_Modules NRPS_Module NRPS Module PKS_Modules->NRPS_Module Chain Transfer L_Pipecolate L-Pipecolate L_Pipecolate->NRPS_Module Prorapamycin Prorapamycin NRPS_Module->Prorapamycin Cyclization/Release Tailoring_Enzymes Oxidoreductases, Methyltransferases Prorapamycin->Tailoring_Enzymes Rapamycin Rapamycin Tailoring_Enzymes->Rapamycin

Caption: Biosynthetic pathway of Rapamycin.

Mitomycin_C_Biosynthesis AHBA 3-Amino-5-hydroxybenzoic acid Mitosane_Core Mitosane Core Assembly AHBA->Mitosane_Core Glucosamine D-Glucosamine Glucosamine->Mitosane_Core Carbamoyl_P Carbamoyl Phosphate Carbamoyl_P->Mitosane_Core Tailoring Tailoring Reactions (e.g., N-methylation) Mitosane_Core->Tailoring Mitomycin_C Mitomycin C Tailoring->Mitomycin_C

Caption: Precursors for Mitomycin C biosynthesis.

References

Safety Operating Guide

Navigating the Disposal of Azicemicin A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Absence of a specific Safety Data Sheet (SDS) for Azicemicin A necessitates a cautious approach to its disposal, grounded in established best practices for antibiotic and hazardous chemical waste management. Researchers, scientists, and drug development professionals must prioritize safety and environmental responsibility by consulting their institution's Environmental Health and Safety (EHS) department before handling or disposing of this novel antibiotic.

This compound, an angucycline-type antibiotic produced by the actinomycete Kibdelosporangium sp., requires careful management as its specific toxicological and environmental hazards are not yet fully documented in publicly available literature. In the absence of a dedicated SDS, the following procedures, synthesized from general guidelines for laboratory antibiotic and chemical waste, should be followed.

Immediate Safety and Handling Protocols

Prior to any handling of this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations of the compound, especially in its powdered form, should be conducted within a certified chemical fume hood to prevent inhalation of aerosols.

In the event of accidental exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.

  • Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Ingestion: Seek immediate medical attention.

  • Inhalation: Move to an area with fresh air. If breathing is difficult, seek medical attention.

Step-by-Step Disposal Procedures

The disposal of this compound and associated waste must be treated as a hazardous chemical waste process. Improper disposal, such as pouring it down the drain, can contribute to environmental contamination and the development of antibiotic-resistant bacteria.[1]

1. Waste Segregation and Collection:

  • Solid Waste: All solid materials contaminated with this compound, including unused compound, contaminated filter papers, and disposable labware (e.g., pipette tips, microfuge tubes), must be collected in a dedicated, clearly labeled hazardous waste container.[2] This container should be made of a material compatible with chemical waste and have a secure lid.

  • Liquid Waste: Solutions containing this compound, such as stock solutions or media, should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.[3][4] Do not mix with other chemical waste streams unless explicitly approved by your institution's EHS department. Some antibiotics are not deactivated by autoclaving and must be treated as chemical waste.[1]

  • Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated sharps container that is also labeled as containing hazardous chemical waste.[2]

2. Labeling and Storage:

All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Store the sealed waste containers in a designated, secure area away from general laboratory traffic until they are collected by the institution's hazardous waste management service.

3. Final Disposal:

The final disposal of this compound waste must be conducted by a licensed hazardous waste disposal company arranged through your institution. These companies utilize specialized methods, such as high-temperature incineration, to ensure the complete destruction of the chemical compounds.[5][6][7]

Quantitative Data Summary

Due to the lack of a specific Safety Data Sheet for this compound, quantitative data regarding its specific physical and chemical properties relevant to disposal are not available. The following table provides a qualitative summary of key disposal parameters based on general best practices for similar compounds.

ParameterGuidelineRationale
Waste Classification Hazardous Chemical WastePrecautionary measure due to unknown toxicity and ecotoxicity.
Solid Waste Container Labeled, sealed, chemical-resistant containerTo prevent environmental release and ensure proper handling.
Liquid Waste Container Labeled, sealed, non-reactive containerTo prevent spills, environmental contamination, and reactions.
Disposal Method Incineration by a licensed facilityEnsures complete destruction of the active compound.
PPE Requirement Safety goggles, lab coat, glovesTo protect personnel from potential exposure during handling and disposal.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

Azicemicin_A_Disposal_Workflow cluster_prep Preparation cluster_segregation Waste Segregation cluster_storage Storage & Collection cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Collect Solid Waste in Labeled Container waste_type->solid_waste Solid liquid_waste Collect Liquid Waste in Labeled Container waste_type->liquid_waste Liquid sharps_waste Collect Sharps in Labeled Sharps Container waste_type->sharps_waste Sharps store_waste Store Sealed Containers in Designated Area solid_waste->store_waste liquid_waste->store_waste sharps_waste->store_waste ehs_pickup Arrange for EHS Waste Pickup store_waste->ehs_pickup incineration Disposal by Licensed Facility (Incineration) ehs_pickup->incineration end End: Disposal Complete incineration->end

This compound Disposal Workflow Diagram

Disclaimer: This information is intended as a general guide. Always consult your institution's specific protocols and the responsible Environmental Health and Safety personnel for definitive procedures regarding the disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Azicemicin A

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Personnel

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Azicemicin A. Adherence to these procedures is critical for minimizing exposure risk and ensuring a safe laboratory environment. This compound is an antimicrobial antibiotic, and while a specific Safety Data Sheet (SDS) is not publicly available, its cytotoxic potential necessitates handling with the utmost care, following protocols for hazardous compounds.

Personal Protective Equipment (PPE): Your First Line of Defense

Consistent and correct use of Personal Protective Equipment is non-negotiable when handling this compound to prevent skin contact, inhalation, and ingestion.[1] The following table summarizes the required PPE for various tasks.

TaskRequired Personal Protective Equipment
Compound Reconstitution & Aliquoting Double Nitrile Gloves (chemotherapy-rated), Disposable Gown (fluid-resistant), N95 or N100 Respirator, Eye Protection (Goggles or Face Shield)
In Vitro / In Vivo Dosing Double Nitrile Gloves (chemotherapy-rated), Disposable Gown (fluid-resistant), Surgical Mask, Eye Protection (Goggles or Face Shield)
Waste Disposal Double Nitrile Gloves (chemotherapy-rated), Disposable Gown (fluid-resistant), Eye Protection (Goggles or Face Shield)
Spill Cleanup Double Nitrile Gloves (industrial thickness >0.45mm), Disposable Gown (fluid-resistant), N95 or N100 Respirator, Eye Protection (Face Shield), Shoe Covers

Note: Always inspect gloves for tears or punctures before and during use. Change gloves immediately if contaminated.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes the risk of exposure and contamination.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leakage.

  • Store this compound in a designated, clearly labeled, and secure location, away from incompatible materials. The storage area should be a well-ventilated, locked space accessible only to authorized personnel.

2. Preparation and Handling:

  • All manipulations of this compound, including weighing, reconstitution, and aliquoting, must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to prevent aerosol generation.[2]

  • Work on disposable, absorbent bench liners to contain any potential spills.

  • Use dedicated equipment (e.g., spatulas, balances, vortexers) for handling this compound. If not possible, thoroughly decontaminate shared equipment after use.

3. Spill Management:

  • In the event of a spill, immediately alert personnel in the area and restrict access.

  • Wear appropriate PPE, including a respirator, for spill cleanup.

  • Contain the spill using a spill kit with absorbent materials.

  • Clean the area with an appropriate deactivating agent, followed by a thorough cleaning with soap and water.

  • All materials used for spill cleanup must be disposed of as hazardous waste.[1]

Disposal Plan: Ensuring Safe and Compliant Waste Management

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Contaminated Sharps: Needles, syringes, and other sharps contaminated with this compound must be placed in a designated, puncture-resistant sharps container labeled "Cytotoxic Waste."

  • Solid Waste: All disposable PPE (gloves, gowns, masks), bench liners, and other contaminated solid materials must be collected in a dedicated, leak-proof, and clearly labeled "Cytotoxic Waste" container.

  • Liquid Waste: Unused solutions of this compound and contaminated liquids should be collected in a sealed, shatter-resistant container labeled "Hazardous Waste" with the full chemical name.

  • Disposal: All waste streams must be disposed of through the institution's hazardous waste management program. Do not mix cytotoxic waste with general laboratory or biohazardous waste.

Experimental Protocol: Reconstitution of this compound Powder

This protocol outlines the steps for safely reconstituting lyophilized this compound powder for experimental use.

Materials:

  • This compound (lyophilized powder)

  • Sterile, apyrogenic solvent (e.g., DMSO, sterile PBS)

  • Sterile, conical tubes (1.5 mL or 15 mL)

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (as specified in the table above)

Procedure:

  • Preparation:

    • Don all required PPE before entering the designated handling area.

    • Prepare the work surface within the BSC or chemical fume hood by laying down a fresh disposable absorbent liner.

    • Assemble all necessary materials within the containment area.

  • Reconstitution:

    • Carefully remove the cap from the vial of this compound.

    • Using a calibrated micropipette, slowly add the appropriate volume of the desired solvent to the vial to achieve the target stock concentration.

    • Securely cap the vial and gently vortex until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates.

  • Aliquoting and Storage:

    • Aliquot the reconstituted solution into sterile, labeled conical tubes.

    • Store the aliquots at the recommended temperature (typically -20°C or -80°C) in a designated and labeled freezer.

  • Cleanup:

    • Dispose of all contaminated materials (pipette tips, empty vial, absorbent liner) in the designated cytotoxic waste container.

    • Decontaminate the work surface of the BSC or fume hood according to standard laboratory procedures.

    • Remove and dispose of PPE in the correct waste stream.

    • Wash hands thoroughly with soap and water.

Visualizing the Workflow: Safe Handling of this compound

The following diagram illustrates the critical steps and decision points in the safe handling and disposal workflow for this compound.

AzicemicinA_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Event Don PPE Don PPE Prepare BSC/Fume Hood Prepare BSC/Fume Hood Reconstitute/Aliquot Reconstitute/Aliquot Prepare BSC/Fume Hood->Reconstitute/Aliquot Experimental Use Experimental Use Reconstitute/Aliquot->Experimental Use Segregate Waste Segregate Waste Experimental Use->Segregate Waste Spill Occurs Spill Occurs Experimental Use->Spill Occurs Decontaminate Surfaces Decontaminate Surfaces Doff PPE Doff PPE Decontaminate Surfaces->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands Contain Spill Contain Spill Spill Occurs->Contain Spill Immediate Action Cleanup Spill Cleanup Spill Contain Spill->Cleanup Spill Dispose of Spill Waste Dispose of Spill Waste Cleanup Spill->Dispose of Spill Waste Dispose of Spill Waste->Segregate Waste

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.